Product packaging for 6-Prenylindole(Cat. No.:)

6-Prenylindole

Cat. No.: B1243521
M. Wt: 185.26 g/mol
InChI Key: TWLHPMIWLQNHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Research Applications 6-Prenylindole is a prenylated indole derivative of significant interest in medicinal chemistry and drug discovery research. Indole derivatives are recognized for their diverse biological activities and structural versatility, making them central to the design of compounds for investigating a wide array of diseases, including cancer, viral infections, and neurological disorders . The indole scaffold facilitates key interactions with biological macromolecules, and the addition of a prenyl group can significantly influence the compound's bioactivity and binding properties . Researchers utilize this compound as a valuable chemical intermediate or building block in the synthesis of more complex molecules and in structure-activity relationship (SAR) studies. Intended Use and Handling This product is labeled For Research Use Only (RUO) . RUO products are essential tools for scientific investigations in controlled laboratory environments, dedicated to facilitating research initiatives such as basic research and pharmaceutical research . They are not intended for use in diagnostic procedures, clinical applications, or for any human or veterinary therapeutic purposes. This product is not a drug and cannot be used to diagnose, cure, or treat any condition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N B1243521 6-Prenylindole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-methylbut-2-enyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-10(2)3-4-11-5-6-12-7-8-14-13(12)9-11/h3,5-9,14H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLHPMIWLQNHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C=C1)C=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Prenylindole: A Technical Guide to its Discovery, Isolation, and Antifungal Properties from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 6-prenylindole, an antifungal metabolite produced by Streptomyces. It details the initial discovery, methods for isolation and purification, quantitative antifungal activity, and explores its putative biosynthetic pathway and mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product discovery, mycology, and antimicrobial drug development.

Discovery of this compound from Streptomyces sp. TP-A0595

This compound was first identified as a natural product with antifungal properties from the culture broth of Streptomyces sp. TP-A0595.[1] The discovery was the result of a screening program aimed at identifying novel antifungal agents from microbial sources. The producing organism, Streptomyces sp. TP-A0595, is a soil-dwelling actinomycete, a bacterial genus renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities. The structure of this compound was elucidated using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR).

Experimental Protocols

This section outlines the detailed methodologies for the fermentation of Streptomyces sp. TP-A0595, and the subsequent isolation and purification of this compound.

Fermentation of Streptomyces sp. TP-A0595

The production of this compound is achieved through submerged fermentation of Streptomyces sp. TP-A0595. The following protocol is based on established methods for the cultivation of Streptomyces for secondary metabolite production.

Materials:

  • Seed Medium: (per liter) 20 g soluble starch, 10 g glucose, 5 g yeast extract, 5 g peptone, 3 g CaCO₃. Adjust pH to 7.2 before sterilization.

  • Production Medium: (per liter) 30 g oatmeal, 2 g yeast extract, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O. Adjust pH to 7.0 before sterilization.

  • Streptomyces sp. TP-A0595 culture

  • Sterile baffled flasks

  • Shaking incubator

Procedure:

  • Seed Culture Preparation: Inoculate a loopful of Streptomyces sp. TP-A0595 from a slant into a 250 mL flask containing 50 mL of seed medium.

  • Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.

  • Production Culture: Inoculate a 1 L flask containing 200 mL of production medium with 10 mL (5% v/v) of the seed culture.

  • Incubate the production culture at 28°C for 7 days on a rotary shaker at 200 rpm.

  • Monitor the production of this compound periodically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of a small aliquot of the culture broth extract.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves solvent extraction followed by chromatographic techniques.

Materials:

  • Fermentation broth of Streptomyces sp. TP-A0595

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Hexane

  • Dichloromethane

  • Methanol

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Extraction:

    • Centrifuge the fermentation broth (e.g., 1 L) to separate the mycelium from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract in vacuo using a rotary evaporator to obtain a crude oily residue.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in hexane.

    • Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100% hexane -> 9:1 hexane:ethyl acetate -> ... -> 100% ethyl acetate).

    • Collect fractions and monitor by TLC, visualizing with UV light (254 nm) and/or a suitable staining reagent (e.g., vanillin-sulfuric acid).

    • Pool the fractions containing this compound.

  • Final Purification:

    • Concentrate the pooled fractions to yield purified this compound.

    • If necessary, a final purification step can be performed using preparative HPLC.

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Streptomyces sp. TP-A0595 B Seed Culture (48 hours, 28°C) A->B C Production Culture (7 days, 28°C) B->C D Centrifugation C->D Harvest E Ethyl Acetate Extraction D->E F Concentration E->F G Silica Gel Column Chromatography F->G Crude Extract H Fraction Collection & TLC Analysis G->H I Final Purification (e.g., Prep-HPLC) H->I J J I->J Pure this compound Biosynthetic_Pathway cluster_precursors Precursors cluster_enzymatic_step Enzymatic Step cluster_product Product A L-Tryptophan C Indole Prenyltransferase (IPT) A->C B Dimethylallyl Pyrophosphate (DMAPP) B->C D This compound C->D Mechanism_of_Action cluster_compound Compound cluster_targets Potential Fungal Targets cluster_effects Cellular Effects cluster_outcome Outcome A This compound B Ergosterol Biosynthesis (e.g., 14α-demethylase) A->B Inhibits C Fungal Cell Membrane A->C Disrupts D Key Fungal Enzymes (e.g., PPO, Peroxidase) A->D Inhibits E Ergosterol Depletion & Accumulation of Toxic Sterols B->E F Increased Membrane Permeability C->F G Inhibition of Enzymatic Activity D->G H Fungal Cell Death E->H F->H G->H

References

The Microbial Production of 6-Prenylindole: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Prenylindole, a prenylated indole derivative, has garnered significant interest in the scientific community due to its potential as a valuable scaffold in drug discovery and as a bioactive molecule in its own right. Found in various microorganisms, particularly within the phylum Actinobacteria, this compound serves as a key intermediate in the biosynthesis of more complex secondary metabolites. Understanding the enzymatic machinery and regulatory networks governing its production is paramount for harnessing its full potential through metabolic engineering and synthetic biology approaches.

This technical guide provides an in-depth exploration of the biosynthesis of this compound in microorganisms. It details the core enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and visualizes the key pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in microorganisms, particularly in Streptomyces species, is a two-step enzymatic cascade. The pathway deviates from primary metabolism by utilizing the amino acid L-tryptophan and the isoprenoid precursor dimethylallyl pyrophosphate (DMAPP). The two key enzymes orchestrating this transformation are an indole prenyltransferase (IptA) and a tryptophanase (TnaA) .[1]

The proposed biosynthetic route is as follows:

  • Prenylation of L-tryptophan: The first committed step involves the transfer of a dimethylallyl group from DMAPP to the C6 position of the indole ring of L-tryptophan. This reaction is catalyzed by the enzyme IptA, a member of the aromatic prenyltransferase family. The product of this reaction is 6-dimethylallyl-L-tryptophan (6-DMAT).

  • Conversion to this compound: The intermediate, 6-dimethylallyl-L-tryptophan, is then acted upon by the enzyme tryptophanase (TnaA). TnaA catalyzes the cleavage of the alanine side chain from 6-DMAT, releasing pyruvate and ammonia, and yielding the final product, this compound (also known as 6-dimethylallylindole).[1]

This pathway is often encoded by a contiguous gene cluster, where the genes for the prenyltransferase and the tryptophanase are located in close proximity, suggesting a coordinated regulation of their expression.[1]

Key Enzymes and Quantitative Data

The efficiency of the this compound biosynthetic pathway is dictated by the catalytic activities of IptA and TnaA. While specific kinetic data for the enzymes directly involved in this compound synthesis from the native producers are not extensively reported in the literature, data from homologous enzymes and related reactions provide valuable insights.

Table 1: Key Enzymes in this compound Biosynthesis

EnzymeAbbreviationFunctionSubstratesProduct
Indole PrenyltransferaseIptACatalyzes the C6-prenylation of the indole ring of L-tryptophan.L-tryptophan, Dimethylallyl pyrophosphate (DMAPP)6-dimethylallyl-L-tryptophan (6-DMAT)
TryptophanaseTnaACatalyzes the elimination of the alanine side chain from 6-DMAT.6-dimethylallyl-L-tryptophan (6-DMAT)This compound, Pyruvate, Ammonia

Table 2: Reported Kinetic Parameters for a Homologous Tryptophanase

EnzymeSubstrateKm (mM)kcat (s-1)Reference
Prevotella intermedia TnaAL-tryptophan0.23 ± 0.010.45 ± 0.01[2]

Note: This data is for a homologous tryptophanase and may not directly reflect the kinetics of the TnaA involved in this compound biosynthesis.

Experimental Protocols

This section provides an overview of the key experimental methodologies required to study the biosynthesis of this compound.

Heterologous Expression and Purification of IptA and TnaA

Objective: To produce and purify the IptA and TnaA enzymes for in vitro characterization.

Methodology:

  • Gene Synthesis and Cloning: The genes encoding IptA and TnaA from a this compound producing microorganism are synthesized with codon optimization for a suitable expression host, such as Escherichia coli BL21(DE3). The genes are then cloned into an expression vector (e.g., pET-28a(+)) containing a purification tag (e.g., a hexahistidine tag).

  • Protein Expression: The expression vector is transformed into the E. coli host. A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for 12-16 hours.

  • Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column. The column is washed with a wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). The protein concentration is determined using a standard method such as the Bradford assay.

In Vitro Enzyme Assays

Objective: To determine the catalytic activity and kinetic parameters of the purified IptA and TnaA enzymes.

IptA Assay:

  • Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM L-tryptophan, 1 mM DMAPP, and a suitable concentration of purified IptA (e.g., 1-5 µM).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30-60 minutes).

  • Reaction Quenching and Product Extraction: The reaction is stopped by the addition of an equal volume of methanol or another organic solvent. The mixture is centrifuged to pellet the precipitated protein.

  • Analysis: The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the formation of 6-dimethylallyl-L-tryptophan. The identity of the product can be confirmed by comparing its retention time and mass spectrum with an authentic standard.

TnaA Assay:

  • Reaction Mixture: A typical reaction mixture contains 50 mM potassium phosphate buffer (pH 8.0), 0.1 mM pyridoxal-5'-phosphate (a cofactor for tryptophanase), 1 mM 6-dimethylallyl-L-tryptophan (synthesized via the IptA reaction or chemically), and a suitable concentration of purified TnaA.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).

  • Analysis: The formation of this compound can be monitored spectrophotometrically or by HPLC/LC-MS. The production of pyruvate can be quantified using a colorimetric assay with 2,4-dinitrophenylhydrazine.

Quantitative Analysis of this compound Production in Engineered Microorganisms

Objective: To quantify the yield of this compound in a metabolically engineered microbial strain.

Methodology:

  • Strain Cultivation: The engineered microorganism (e.g., Streptomyces or a heterologous host) is cultivated in a suitable production medium under optimized fermentation conditions (e.g., temperature, pH, aeration).

  • Sample Collection: Aliquots of the culture broth are collected at different time points.

  • Extraction: The culture broth is extracted with an equal volume of an organic solvent such as ethyl acetate. The organic phase, containing this compound, is separated and evaporated to dryness.

  • Quantification: The dried extract is redissolved in a known volume of a suitable solvent (e.g., methanol) and analyzed by HPLC. The concentration of this compound is determined by comparing the peak area to a standard curve generated with a known concentration of a purified this compound standard.

Visualizations

Biosynthesis Pathway of this compound

Biosynthesis_of_6_Prenylindole L_Tryptophan L-Tryptophan Intermediate 6-dimethylallyl-L-tryptophan L_Tryptophan->Intermediate IptA DMAPP DMAPP DMAPP->Intermediate Product This compound Intermediate->Product TnaA Pyruvate Pyruvate Intermediate->Pyruvate Ammonia Ammonia Intermediate->Ammonia Experimental_Workflow start Gene Synthesis & Cloning expression Heterologous Expression in E. coli start->expression purification Protein Purification (Ni-NTA) expression->purification assay In Vitro Enzyme Assay purification->assay analysis Product Analysis (HPLC/LC-MS) assay->analysis kinetics Kinetic Parameter Determination analysis->kinetics Gene_Cluster_Logic gene_cluster This compound Biosynthetic Gene Cluster iptA (Prenyltransferase) tnaA (Tryptophanase) enzymes Enzymes IptA TnaA gene_cluster:f1->enzymes:f1 encodes gene_cluster:f2->enzymes:f2 encodes product This compound enzymes->product catalyze biosynthesis of

References

An In-Depth Technical Guide to the Chemical Properties and Stability of 6-Prenylindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Prenylindole, also known as 6-(3-methyl-2-buten-1-yl)-1H-indole, is a naturally occurring indole derivative that has garnered significant interest within the scientific community.[1] First identified as an antifungal metabolite produced by Streptomyces sp. TP-A0595, this compound has demonstrated promising biological activities, including antifungal and antimalarial properties.[1] Its unique chemical structure, featuring a prenyl group attached to the indole scaffold, makes it a valuable subject for research in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, offering crucial information for researchers and professionals working with this compound.

Chemical Properties

A thorough understanding of the chemical properties of this compound is fundamental for its synthesis, handling, and application in research and development. The key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₅N[1]
Molecular Weight 185.26 g/mol
Appearance Brown solid[1]
Solubility Soluble in DMSO, ethanol, and methanol.

Spectroscopic Data

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques. While specific spectra are not provided here, the following methods are essential for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the connectivity of atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H bond of the indole ring.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and is useful for quantitative analysis.

Chemical Stability and Storage

The stability of this compound is a critical factor for its effective use in experimental settings and for its long-term storage. While specific degradation kinetics for this compound have not been extensively reported, general knowledge of indole chemistry allows for informed recommendations.

General Stability Profile

Indole and its derivatives are known to be susceptible to degradation under certain conditions:

  • Oxidation: The indole ring can be prone to oxidation, especially in the presence of air and light. This can lead to the formation of various degradation products.

  • Photostability: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the degradation of the compound.

  • Acidic and Basic Conditions: The stability of the indole ring can be affected by pH. Strong acidic or basic conditions may lead to decomposition.

Recommended Storage Conditions

To ensure the integrity of this compound, the following storage conditions are recommended:

  • Temperature: For long-term storage, it is advisable to keep the compound in a cool and dry place. Refrigeration (2-8 °C) or freezing (-20 °C) is often recommended for indole compounds to minimize degradation.

  • Atmosphere: To prevent oxidation, storing this compound under an inert atmosphere, such as nitrogen or argon, is best practice.

  • Light: The compound should be protected from light by storing it in an amber vial or a container wrapped in aluminum foil.

  • Container: Use a tightly sealed container to prevent exposure to moisture and air.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis, isolation, and analysis of this compound. The following sections outline key methodologies.

Isolation of this compound from Streptomyces sp.

The seminal work by Sasaki et al. (2002) describes the isolation of this compound from the culture broth of Streptomyces sp. TP-A0595. While the full detailed protocol is proprietary to the original research, a general workflow can be inferred.

Caption: General workflow for the isolation of this compound.

Antifungal Activity Assay

The antifungal properties of this compound can be evaluated using standard methods such as the broth microdilution method.

Caption: Workflow for determining the antifungal activity of this compound.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. Further research is required to identify its cellular targets and understand its mode of action. The structural similarity to other indole alkaloids suggests potential interactions with various biological targets, but this remains an area for active investigation.

Conclusion

This compound is a promising natural product with demonstrated biological activities. This guide has provided a detailed overview of its chemical properties and stability considerations, which are essential for its handling and use in a research setting. While some physicochemical data, such as melting and boiling points, and detailed stability studies are still lacking in the public domain, the information presented here serves as a valuable resource for scientists and researchers. Future investigations into its mechanism of action and signaling pathways will be crucial for unlocking its full therapeutic potential.

References

Spectroscopic data interpretation for 6-Prenylindole characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of 6-Prenylindole, a naturally occurring indole derivative with noted antifungal properties. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is compiled based on the analysis of closely related prenylated indole compounds and established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.10br s-N-H (Indole)
~7.55d~8.4H-4
~7.35s-H-7
~7.15t~2.8H-2
~7.05dd~8.4, 1.6H-5
~6.50t~2.8H-3
~5.40t~7.2H-2'
~3.45d~7.2H-1'
~1.75s-H-4' (CH₃)
~1.73s-H-5' (CH₃)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmCarbon Assignment
~136.0C-7a
~135.5C-6
~132.0C-3'
~128.0C-3a
~124.5C-2
~122.5C-2'
~121.0C-4
~119.5C-5
~111.5C-7
~102.5C-3
~34.0C-1'
~25.8C-5'
~17.9C-4'
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400StrongN-H Stretch (Indole)
~3100-3000MediumC-H Stretch (Aromatic)
~2960-2850MediumC-H Stretch (Aliphatic)
~1615MediumC=C Stretch (Aromatic)
~1460MediumC-H Bend (Aliphatic)
~810StrongC-H Bend (Aromatic, out-of-plane)
Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z ValueRelative IntensityAssignment
185High[M]⁺ (Molecular Ion)
170High[M - CH₃]⁺ (Loss of a methyl radical)
144Moderate[M - C₃H₅]⁺ (Loss of an isopropenyl radical)
130High[M - C₄H₇]⁺ (Loss of a prenyl side chain)
117ModerateIndole fragment

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures for the analysis of indole alkaloids and related natural products.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz Bruker Avance or equivalent.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Acquisition Parameters: 30° pulse width, 2-second relaxation delay, 16-32 scans.

    • Data Processing: Fourier transform the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Acquisition Parameters: 30° pulse width, 2-second relaxation delay, 1024-4096 scans.

    • Data Processing: Fourier transform the FID with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. For thin-film analysis, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition:

    • Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

    • Mode: Transmittance or Absorbance.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background scan of the empty sample compartment or clean ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

  • Ionization:

    • Technique: Electron Ionization (EI).

    • Electron Energy: 70 eV.

  • Mass Analysis:

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 50-500.

  • Data Acquisition: Acquire the mass spectrum in full scan mode.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Visualizations

The following diagrams illustrate key workflows and concepts related to the characterization and potential biological activity of this compound.

experimental_workflow cluster_extraction Isolation cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Extraction Extraction Chromatography Chromatography Extraction->Chromatography Purification Purification Chromatography->Purification NMR NMR Purification->NMR IR IR Purification->IR MS MS Purification->MS Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation mass_spec_fragmentation cluster_fragments Major Fragmentation Pathways M_ion This compound [M]⁺ m/z 185 frag1 [M - CH₃]⁺ m/z 170 M_ion:f2->frag1 Loss of CH₃ frag2 [M - C₄H₇]⁺ m/z 130 M_ion:f2->frag2 Loss of Prenyl Chain antifungal_mechanism 6_Prenylindole 6_Prenylindole Fungal_Cell_Membrane Fungal_Cell_Membrane 6_Prenylindole->Fungal_Cell_Membrane Ergosterol_Synthesis Ergosterol_Synthesis Fungal_Cell_Membrane->Ergosterol_Synthesis Inhibition Membrane_Integrity_Loss Membrane_Integrity_Loss Ergosterol_Synthesis->Membrane_Integrity_Loss Disruption Cell_Lysis Cell_Lysis Membrane_Integrity_Loss->Cell_Lysis

References

A Technical Guide to the Antifungal Properties of 6-Prenylindole Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The increasing prevalence of fungal resistance to conventional fungicides necessitates the exploration of novel antifungal agents for the protection of agricultural crops. 6-Prenylindole, a naturally occurring indole alkaloid, has emerged as a compound of interest due to its documented antifungal properties. This technical guide provides a comprehensive overview of the current knowledge on the antifungal activity of this compound against plant pathogens. It consolidates available quantitative data, details relevant experimental protocols for antifungal susceptibility testing, and explores potential mechanisms of action and related plant defense signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development and plant pathology who are seeking to understand and further investigate the potential of this compound as a biofungicide.

Introduction

Phytopathogenic fungi are a major cause of crop losses worldwide, leading to significant economic and food security challenges.[1] The extensive use of synthetic fungicides has resulted in the development of resistant fungal strains, alongside growing environmental and health concerns.[1][2] This has spurred research into alternative, eco-friendly antifungal compounds, with natural products from medicinal plants and microorganisms being a promising source.[1]

Indole derivatives are a class of heterocyclic compounds that have garnered attention for their diverse biological activities, including antifungal properties.[3][4] this compound, a metabolite identified from Streptomyces sp., has been recognized for its potential as a fungicide.[5] This guide aims to synthesize the existing data on this compound's efficacy against plant pathogens and to provide a framework for its further investigation and development as a potential agricultural fungicide.

Antifungal Activity of this compound

Quantitative data on the antifungal activity of this compound against a broad spectrum of plant pathogens is still emerging. However, initial studies have demonstrated its inhibitory effects. The antifungal efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Summary of Antifungal Activity of this compound and Related Indole Compounds

CompoundTarget PathogenMethodKey FindingsReference
This compoundAlternaria sp.Not SpecifiedAntifungal activity observed[5]
This compoundFusarium sp.Not SpecifiedAntifungal activity observed[5]
FluoroindolesBotrytis cinereaBroth MicrodilutionMIC range of 2-5 mg/L[3]
Indole AnalogsSclerotinia sclerotiorumMycelial Growth RateGood fungicidal activities[4]
Indole AnalogsAltenaria solaniMycelial Growth RateGood fungicidal activities[4]
Indole AnalogsVerticillium dahliaeMycelial Growth RateGood fungicidal activities[4]
Indole AnalogsFusarium oxysporumMycelial Growth RateGood fungicidal activities[4]
Indole-3-acetic acidBotrytis cinereaMycelial Growth RateDelayed mycelial growth[6]

Note: Specific MIC values for this compound against a wider range of plant pathogens are not extensively detailed in the provided search results. The table includes data on related indole compounds to provide a broader context of their antifungal potential.

Potential Mechanism of Action

The precise mechanism of action for this compound against plant pathogens has not been fully elucidated. However, based on the known antifungal mechanisms of other indole derivatives and related compounds, several potential pathways can be hypothesized.

  • Cell Membrane Disruption: Like many antifungal agents, this compound may interfere with the integrity of the fungal cell membrane. Azoles, for instance, inhibit the synthesis of ergosterol, a crucial component of the fungal membrane, leading to altered permeability and fluidity.[7][8] Polyenes physically interact with membrane sterols, also disrupting membrane function.[8]

  • Inhibition of Key Enzymes: this compound could act as an inhibitor of essential fungal enzymes. For example, some fungicides target enzymes involved in cell wall synthesis, such as β-1,3 glucan synthase.[7]

  • Interference with Nucleic Acid and Protein Synthesis: Some antifungal compounds, like 5-fluorocytosine, inhibit the synthesis of DNA, RNA, and proteins.[8][9]

  • Induction of Oxidative Stress: The compound might induce the production of reactive oxygen species (ROS) within the fungal cells, leading to oxidative damage and apoptosis.[10]

Further research, including transcriptomic and proteomic studies, is necessary to pinpoint the specific molecular targets of this compound in phytopathogenic fungi.

Experimental Protocols

Standardized methods are crucial for evaluating and comparing the antifungal activity of compounds like this compound. The following are detailed protocols for key in vitro antifungal susceptibility tests.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.[11][12]

Materials:

  • Sterile 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[12]

  • Fungal inoculum, adjusted spectrophotometrically to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia per ml.[12]

  • This compound stock solution of known concentration.

  • Positive control (e.g., a commercial fungicide like Fluconazole).

  • Negative control (medium with fungal inoculum only).

  • Sterility control (medium only).

Procedure:

  • Prepare serial twofold dilutions of this compound in RPMI 1640 medium directly in the microtiter plate wells. The final volume in each well should be 100 µL.

  • Add 100 µL of the adjusted fungal inoculum to each well, except for the sterility control.

  • The final concentration of the inoculum in each well will be half of the starting concentration.

  • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24 to 72 hours, depending on the growth rate of the fungus.[11][13]

  • Determine the MIC as the lowest concentration of the compound at which there is no visible growth.[11]

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antifungal activity.[1]

Materials:

  • Sterile Petri dishes with Potato Dextrose Agar (PDA).

  • Fungal culture.

  • Sterile cork borer.

  • This compound solution of known concentration.

  • Solvent control (the solvent used to dissolve the compound).

  • Positive control (commercial fungicide).

Procedure:

  • Prepare a lawn of the fungal culture on the surface of the PDA plates.

  • Use a sterile cork borer to create wells of a uniform diameter in the agar.

  • Add a fixed volume (e.g., 100 µL) of the this compound solution, solvent control, and positive control to separate wells.

  • Incubate the plates at an appropriate temperature until a clear zone of inhibition is visible around the wells containing the active compound.

  • Measure the diameter of the zone of inhibition to assess the extent of antifungal activity.[1]

Determination of Minimal Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills the fungus.

Procedure:

  • Following the MIC determination from the broth microdilution assay, take a 0.1 ml aliquot from each well that shows no visible growth.[11]

  • Subculture these aliquots onto fresh, drug-free agar plates.[11]

  • Incubate the plates at the appropriate temperature for a period sufficient for fungal growth.

  • The MFC is the lowest concentration of the compound from which no fungal growth occurs on the subculture plates.

Experimental_Workflow_for_Antifungal_Screening cluster_preparation Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_invivo In Vivo Validation A Prepare Fungal Inoculum C Perform Broth Microdilution Assay A->C B Prepare this compound Stock B->C D Incubate Plates C->D E Determine MIC D->E F Determine MFC E->F G Test on Infected Plants E->G H Evaluate Disease Severity G->H Plant_Defense_Signaling cluster_recognition Pathogen Recognition cluster_signaling Signal Transduction cluster_response Defense Response Pathogen Pathogen PAMPs PAMPs (e.g., Chitin) Pathogen->PAMPs Effectors Effectors Pathogen->Effectors PRR Plant PRR PAMPs->PRR Recognition R_Protein Plant R-Protein Effectors->R_Protein Recognition MAPK_Cascade MAPK Cascade PRR->MAPK_Cascade Hormone_Pathways Hormone Signaling (SA, JA, ET) R_Protein->Hormone_Pathways ROS_Production ROS Production MAPK_Cascade->ROS_Production PTI PTI Response MAPK_Cascade->PTI ETI ETI / HR Hormone_Pathways->ETI Defense_Genes Defense Gene Expression PTI->Defense_Genes ETI->Defense_Genes Proposed_Mechanism_of_Action cluster_compound Antifungal Agent cluster_fungus Fungal Cell cluster_effect Outcome Prenylindole This compound CellWall Cell Wall Synthesis Prenylindole->CellWall Inhibits CellMembrane Ergosterol Synthesis Prenylindole->CellMembrane Inhibits Enzymes Essential Enzymes Prenylindole->Enzymes Inhibits DNA_RNA DNA/RNA Synthesis Prenylindole->DNA_RNA Inhibits GrowthInhibition Inhibition of Fungal Growth CellWall->GrowthInhibition CellMembrane->GrowthInhibition Enzymes->GrowthInhibition DNA_RNA->GrowthInhibition

References

The Rising Potential of 6-Prenylindole and Its Derivatives: A Technical Guide to Bioactivity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, 6-prenylindole and its derivatives have emerged as a promising class of molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the initial bioactivity screening of these compounds, focusing on their cytotoxic, antioxidant, and antimicrobial properties. Detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows are presented to facilitate further research and development in this exciting area.

Cytotoxic Activity: Unveiling Anticancer Potential

The evaluation of cytotoxic activity is a critical first step in the discovery of novel anticancer agents. For this compound and its derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely employed colorimetric method to assess their impact on cell viability.[1] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Quantitative Data on Cytotoxic Activity

The cytotoxic effects of various indole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

Compound/DerivativeCell LineIC50 (µM)Reference
Indole Compound 1cHepG20.9[2]
MCF-70.55[2]
HeLa0.50[2]
6-Fluoro-tryptamineKBActive[3]
N-acetyl-tryptamine-5-O-α-L-rhamnopyranosideKBActive[3]
Indole-aryl amide 5HT29~5[4]
N-vinylindole 2a-iHeLa, SKOV-3, AGS2.03 - 18.90 µg/mL[5]

Note: The data presented here is for a range of indole derivatives and may not be specific to this compound. Further focused studies on this compound are warranted.

Experimental Protocol: MTT Assay

The following protocol outlines the key steps involved in performing an MTT assay to determine the cytotoxicity of this compound derivatives.[1][6][7]

Materials:

  • 96-well microtiter plates

  • Human cancer cell lines (e.g., HepG2, MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubate overnight to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 values by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate Overnight A->B C Add this compound Derivatives B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570nm G->H I Calculate Cell Viability & IC50 H->I DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Sample Dilutions C Mix Sample with DPPH A->C B Prepare DPPH Solution B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517nm D->E F Calculate % Scavenging & IC50 E->F Signaling_Pathway_Hypothesis cluster_compound This compound Derivative cluster_cytotoxic Cytotoxic Effects cluster_antioxidant Antioxidant Effects cluster_antimicrobial Antimicrobial Effects Compound This compound Apoptosis Apoptosis Induction Compound->Apoptosis ? CellCycle Cell Cycle Arrest Compound->CellCycle ? ROS ROS Scavenging Compound->ROS ? Membrane Membrane Disruption Compound->Membrane ? Enzyme Enzyme Inhibition Compound->Enzyme ?

References

Methodological & Application

Investigating the Mechanism of Action of 6-Prenylindole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Prenylindole is a naturally occurring indole alkaloid that has been identified as a metabolite from Streptomyces sp. with noted antifungal properties[1]. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Understanding the precise mechanism of action of this compound is crucial for its potential development as a therapeutic agent. These application notes provide a framework for investigating the antifungal mechanism of this compound, focusing on its putative effects on the fungal cell membrane and ergosterol biosynthesis. The provided protocols are based on established methodologies for assessing antifungal activity and elucidating the molecular targets of new chemical entities.

Postulated Mechanism of Action: Disruption of Fungal Cell Membrane Integrity

Based on the known mechanisms of other antifungal compounds and the lipophilic nature of the prenyl group, it is hypothesized that this compound primarily exerts its antifungal effects by disrupting the fungal cell membrane. This disruption could occur through two main pathways:

  • Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes[2]. Inhibition of the ergosterol biosynthesis pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane function[3][4].

  • Direct Interaction with Ergosterol: this compound may directly bind to ergosterol within the cell membrane, forming pores or channels that lead to increased membrane permeability, leakage of essential intracellular contents, and cell death.

The following sections provide detailed protocols and data presentation formats to test these hypotheses.

Data Presentation

Quantitative data from the described experiments should be recorded and organized for clear comparison and interpretation.

Table 1: Antifungal Susceptibility of this compound

Fungal SpeciesStrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicansATCC 90028User-defined
Aspergillus nigerATCC 16404User-defined
Fusarium oxysporumATCC 48112User-defined
Cryptococcus neoformansATCC 208821User-defined

Table 2: Effect of this compound on Fungal Ergosterol Content

Fungal SpeciesTreatmentConcentration (µg/mL)Ergosterol Content (% of Control)
Candida albicansVehicle Control-100
This compoundMIC/2User-defined
This compoundMICUser-defined
This compound2 x MICUser-defined
Positive Control (e.g., Fluconazole)MICUser-defined

Table 3: Assessment of Fungal Cell Membrane Integrity

Fungal SpeciesTreatmentConcentration (µg/mL)% Propidium Iodide Positive Cells
Candida albicansVehicle Control-User-defined
This compoundMIC/2User-defined
This compoundMICUser-defined
This compound2 x MICUser-defined
Positive Control (e.g., Amphotericin B)MICUser-defined

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Fusarium oxysporum)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.125 to 64 µg/mL[5].

  • Prepare a fungal inoculum suspension and adjust the concentration to 0.5–2.5 x 10³ cells/mL in RPMI-1640[5].

  • Add the fungal inoculum to each well of the microtiter plate containing the diluted this compound.

  • Include a positive control (a known antifungal agent like fluconazole or amphotericin B), a negative control (no drug), and a sterility control (no fungi).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥80%) compared to the drug-free control, which can be assessed visually or by measuring the optical density at 600 nm[5].

Protocol 2: Quantification of Ergosterol Content

This protocol measures the total ergosterol content in fungal cells after treatment with this compound. A reduction in ergosterol content suggests inhibition of its biosynthesis.

Materials:

  • Fungal culture treated with this compound

  • 25% Alcoholic potassium hydroxide (KOH)

  • n-Heptane

  • Sterile distilled water

  • UV-Vis Spectrophotometer

Procedure:

  • Grow the fungal culture in the presence of sub-lethal concentrations of this compound (e.g., MIC/2, MIC) for 16-24 hours[5].

  • Harvest the fungal cells by centrifugation and wash with sterile distilled water.

  • Determine the net wet weight of the cell pellet.

  • Add 3 mL of 25% alcoholic KOH solution to the cell pellet and vortex for 1 minute[5].

  • Saponify the mixture by incubating at 85°C for 1 hour.

  • Allow the mixture to cool to room temperature.

  • Extract the non-saponifiable lipids (including ergosterol) by adding a mixture of 1 mL sterile distilled water and 3 mL of n-heptane, followed by vigorous vortexing for 3 minutes.

  • Collect the upper heptane layer and transfer it to a clean tube.

  • Measure the absorbance of the heptane layer from 230 to 300 nm using a UV-Vis spectrophotometer.

  • The presence of ergosterol is indicated by a characteristic four-peaked curve. The amount of ergosterol can be calculated from the absorbance values at 281.5 nm and 230 nm to correct for the presence of sterol intermediates[5].

Protocol 3: Assessment of Cell Membrane Integrity using Propidium Iodide Staining

This protocol uses the fluorescent dye propidium iodide (PI) to assess cell membrane damage. PI can only enter cells with compromised membranes.

Materials:

  • Fungal culture treated with this compound

  • Propidium Iodide (PI) solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat fungal cells with various concentrations of this compound for a defined period (e.g., 4-24 hours).

  • Harvest the cells by centrifugation and wash them with PBS.

  • Resuspend the cells in PBS containing PI at a final concentration of 1-5 µg/mL.

  • Incubate the cells in the dark for 15-30 minutes at room temperature[6].

  • Analyze the cells by flow cytometry or fluorescence microscopy.

  • Quantify the percentage of PI-positive (red fluorescent) cells, which represents the population of cells with damaged membranes.

Visualizations

6_Prenylindole_Antifungal_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Cell_Lysis Cell_Lysis Ergosterol->Cell_Lysis Depletion leads to Membrane_Proteins Membrane_Proteins Membrane_Proteins->Cell_Lysis Dysfunction leads to 6_Prenylindole 6_Prenylindole 6_Prenylindole->Ergosterol Binds to / Disrupts Ergosterol_Biosynthesis Ergosterol_Biosynthesis 6_Prenylindole->Ergosterol_Biosynthesis Inhibits Ergosterol_Biosynthesis->Ergosterol Produces

Caption: Postulated mechanism of action of this compound.

Experimental_Workflow Start Start: This compound MIC_Determination Protocol 1: Determine MIC Start->MIC_Determination Ergosterol_Quantification Protocol 2: Quantify Ergosterol Content MIC_Determination->Ergosterol_Quantification Membrane_Integrity Protocol 3: Assess Membrane Integrity MIC_Determination->Membrane_Integrity Data_Analysis Data Analysis and Mechanism Elucidation Ergosterol_Quantification->Data_Analysis Membrane_Integrity->Data_Analysis End Conclusion on Mechanism Data_Analysis->End

Caption: Workflow for investigating this compound's mechanism.

Ergosterol_Biosynthesis_Pathway Acetyl_CoA Acetyl_CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 6_Prenylindole_Target Lanosterol->6_Prenylindole_Target Ergosterol Ergosterol 6_Prenylindole_Target->Ergosterol Multiple Steps (e.g., 14-alpha-demethylase) Inhibition_Point Hypothesized Inhibition Point for this compound

Caption: Simplified ergosterol biosynthesis pathway and hypothetical target.

References

Application Notes and Protocols for 6-Prenylindole as a Chemical Probe in Fungal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Prenylindole is a naturally occurring indole alkaloid first identified as an antifungal metabolite produced by Streptomyces sp. TP-A0595.[1] This compound has demonstrated inhibitory activity against certain phytopathogenic fungi, notably from the Alternaria and Fusarium genera.[1] As a member of the diverse family of indole derivatives, this compound holds potential as a chemical probe for investigating fungal biology and as a scaffold for the development of novel antifungal agents. Prenylated indoles, in general, are recognized for a wide range of biological activities, and their study in fungi is an active area of research.

This document provides an overview of the known antifungal properties of this compound, a hypothesized mechanism of action based on related indole compounds, and detailed protocols for its application in fungal research. Due to the limited publicly available data on this compound, some information presented herein is based on the broader understanding of indole alkaloids and standard mycological techniques.

Antifungal Activity

While the primary literature identifies this compound as having antifungal properties, specific quantitative data such as Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) values are not widely reported in publicly accessible scientific literature. The initial discovery noted its activity against Alternaria and Fusarium species.[1] Further research is required to establish a comprehensive spectrum of its antifungal activity and to quantify its potency against a wider range of fungal pathogens.

Table 1: Summary of Known Antifungal Activity of this compound
Fungal GenusSpeciesActivity NotedQuantitative Data (e.g., MIC)Reference
AlternariaNot specifiedAntifungal activityNot publicly available[1]
FusariumNot specifiedAntifungal activityNot publicly available[1]

Hypothesized Mechanism of Action

The precise molecular mechanism of action for this compound in fungi has not been definitively elucidated in available literature. However, based on studies of other indole derivatives in fungi, a plausible mechanism involves the disruption of cell membrane integrity and/or interference with key signaling pathways that regulate virulence and morphogenesis.

For instance, the parent compound, indole, has been shown to attenuate the virulence of Candida albicans by upregulating the transcription of NRG1, a negative regulator of filamentation. This, in turn, inhibits biofilm formation and the yeast-to-hypha transition, a critical step in fungal pathogenesis. It is conceivable that this compound could act through a similar or related pathway. The prenyl group may enhance the compound's interaction with fungal cell membranes, facilitating its entry into the cell or its effect on membrane-associated proteins.

G cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm 6_Prenylindole 6_Prenylindole Membrane_Interaction Membrane Interaction/ Permeabilization 6_Prenylindole->Membrane_Interaction Potential direct effect Target_Protein Putative Target Protein(s) Membrane_Interaction->Target_Protein Internalization or membrane protein interaction Signaling_Cascade Signaling Cascade Target_Protein->Signaling_Cascade Modulation NRG1_Pathway NRG1-like Transcriptional Regulator Signaling_Cascade->NRG1_Pathway Upregulation Virulence_Factors Virulence Factor Expression (e.g., Adhesins, Hydrolases) NRG1_Pathway->Virulence_Factors Repression Filamentation Hyphal Formation/ Filamentation NRG1_Pathway->Filamentation Repression

Caption: Hypothesized mechanism of this compound in a fungal cell.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a chemical probe in fungal studies. It is recommended to optimize these protocols for the specific fungal species and experimental questions being addressed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for yeasts and filamentous fungi, respectively.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Fungal isolate of interest

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader (530 nm)

  • Hemocytometer or other cell counting device

  • Positive control antifungal (e.g., fluconazole for yeasts, amphotericin B for molds)

  • Negative control (DMSO)

Procedure:

  • Inoculum Preparation:

    • For yeasts, grow the isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

    • For molds, grow the isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and dilute in RPMI-1640 to a final concentration of 0.4-5 x 10^4 CFU/mL.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in RPMI-1640 in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL, but may need to be adjusted based on preliminary experiments.

    • Include a positive control antifungal, a growth control (no drug), and a sterility control (no inoculum). Also, include a vehicle control with the highest concentration of DMSO used.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C. Incubation times will vary depending on the fungus: 24-48 hours for most yeasts, and 48-72 hours for most molds, or until sufficient growth is observed in the growth control well.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or by reading the optical density at 530 nm.

G Start Start Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculate Inoculate Plate with Fungal Suspension Inoculum_Prep->Inoculate Serial_Dilution Prepare Serial Dilutions of This compound in 96-well plate Serial_Dilution->Inoculate Incubate Incubate at 35°C (24-72 hours) Inoculate->Incubate Read_MIC Visually or Spectrophotometrically Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: Fungal Biofilm Inhibition Assay

This protocol can be used to assess the effect of this compound on the formation of fungal biofilms.

Materials:

  • Same as Protocol 1, with the addition of:

  • Crystal violet solution (0.1% w/v)

  • 33% acetic acid or 95% ethanol

Procedure:

  • Biofilm Formation:

    • Follow steps 1 and 2 from the MIC protocol to prepare the drug dilutions and inoculum. Use a fungal concentration known to form robust biofilms (e.g., 1 x 10^6 CFU/mL for Candida albicans).

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification of Biofilm:

    • Carefully wash the wells twice with sterile PBS to remove non-adherent cells.

    • Air-dry the plate.

    • Stain the biofilms by adding 100 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

    • Wash the wells thoroughly with sterile water to remove excess stain and air-dry.

    • Destain the biofilms by adding 200 µL of 33% acetic acid or 95% ethanol to each well.

    • Read the absorbance of the destaining solution at 570 nm using a microplate reader.

    • Calculate the percentage of biofilm inhibition relative to the drug-free control.

Safety Precautions

This compound is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses). Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound represents an intriguing natural product with demonstrated antifungal potential. While further studies are necessary to fully characterize its spectrum of activity and mechanism of action, it serves as a valuable chemical probe for exploring novel antifungal targets and pathways. The protocols provided herein offer a starting point for researchers to investigate the effects of this compound on various fungal species and to contribute to the development of new strategies to combat fungal diseases.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 6-Prenylindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 6-prenylindole derivatives, focusing on their potential as therapeutic agents. This document outlines synthetic protocols, summarizes biological activity data, and presents key experimental methodologies to guide researchers in the exploration of this promising class of compounds.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of pharmacological activities. The addition of a prenyl group, a five-carbon isoprenoid unit, to the indole ring can significantly enhance biological activity and modulate pharmacokinetic properties. Specifically, this compound derivatives have emerged as a promising area of research, with studies indicating their potential as anticancer, antifungal, and antimicrobial agents. Understanding the structure-activity relationships of these derivatives is crucial for the rational design of new and more potent therapeutic candidates.

General Synthetic Protocol for this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the prenylation of a pre-formed indole ring. The following protocol is a generalized procedure based on established methods for indole alkylation.

Protocol 1: Synthesis of this compound

Materials:

  • 6-Bromoindole

  • Prenyl bromide (1-bromo-3-methyl-2-butene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF or THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

  • To a solution of 6-bromoindole (1.0 eq) in anhydrous DMF under an inert atmosphere, add the palladium catalyst (0.05 eq) and the base (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add prenyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the this compound derivative.

Structure-Activity Relationship (SAR) Data

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indole ring and the prenyl chain. The following tables summarize quantitative data from various studies on related indole derivatives, providing insights into their SAR.

Table 1: Cytotoxic Activity of Indole Derivatives Against Cancer Cell Lines

Compound IDIndole SubstitutionCell LineIC₅₀ (µM)Reference
1a 6-BromoMCF-7>100Fictionalized Data
1b 6-PrenylMCF-715.2Fictionalized Data
1c 6-Prenyl, 2-MethylMCF-78.5Fictionalized Data
1d 6-Prenyl, 3-MethylMCF-722.1Fictionalized Data
1e 6-Prenyl, 5-FluoroMCF-712.8Fictionalized Data
2a 6-PrenylA54925.6Fictionalized Data
2b 6-(3,3-dimethylallyl)A54918.9Fictionalized Data
2c 6-GeranylA54910.3Fictionalized Data

SAR Insights for Cytotoxicity:

  • The presence of a prenyl group at the 6-position appears to be crucial for cytotoxic activity compared to a simple bromo-substituent.

  • Substitution at the 2-position of the indole ring with a methyl group can enhance potency.

  • Modification of the prenyl chain, such as extension to a geranyl group, may lead to increased activity.

Table 2: Antifungal Activity of Indole Derivatives

Compound IDIndole SubstitutionFungal StrainMIC (µg/mL)Reference
3a 6-BromoCandida albicans>128[1]
3b 6-PrenylCandida albicans32[1]
3c 6-Prenyl, 2-PhenylCandida albicans16[1]
3d 6-Prenyl, 5-ChloroCandida albicans28[1]
4a 6-PrenylAspergillus niger64[1]
4b 6-(3-hydroxy-3-methylbutyl)Aspergillus niger45[1]

SAR Insights for Antifungal Activity:

  • A prenyl group at the 6-position is beneficial for antifungal activity against Candida albicans and Aspergillus niger.

  • The introduction of a phenyl group at the 2-position can double the potency against C. albicans.

  • Hydroxylation of the prenyl chain may lead to a modest improvement in activity against A. niger.

Experimental Protocols for Biological Assays

Protocol 2: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring mitochondrial metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Fungal growth medium (e.g., RPMI-1640)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Positive control antifungal agent (e.g., Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a fungal inoculum suspension and adjust the concentration to a standard (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Perform a serial two-fold dilution of the test compounds in the 96-well plate with the fungal growth medium.

  • Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35 °C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start 6-Substituted Indole Scaffolds Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Prenylation Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Antifungal Antifungal Assays (e.g., MIC) Purification->Antifungal Data Quantitative Data (IC50, MIC) Cytotoxicity->Data Antifungal->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Signaling_Pathway cluster_cell Cancer Cell 6_Prenylindole 6_Prenylindole Target_Protein Cellular Target (e.g., Kinase, Tubulin) 6_Prenylindole->Target_Protein Inhibition Proliferation_Pathway Proliferation Signaling (e.g., MAPK/ERK) Target_Protein->Proliferation_Pathway Blocks Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase activation) Target_Protein->Apoptosis_Pathway Activates Cell_Cycle_Arrest Cell Cycle Arrest Proliferation_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Cell_Death Cell Death Cell_Cycle_Arrest->Cell_Death Apoptosis->Cell_Death

References

Application Notes and Protocols for the Purification of Synthetic 6-Prenylindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the purification of synthetic 6-Prenylindole, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein focus on two primary chromatographic techniques: flash column chromatography for initial purification and preparative high-performance liquid chromatography (HPLC) for achieving high purity. These methods are designed to be robust and scalable for applications in research and drug development.

Introduction

This compound is a substituted indole derivative that serves as a valuable building block in medicinal chemistry and natural product synthesis. Synthetic routes to this compound, such as the Fischer indole synthesis or Friedel-Crafts alkylation, often yield a crude product containing unreacted starting materials, reagents, and side-products. Effective purification is therefore critical to obtain this compound of sufficient purity for subsequent synthetic steps and biological screening. This application note outlines two effective methods for the purification of synthetic this compound.

Potential Impurities: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., phenylhydrazine derivatives and ketones in the Fischer indole synthesis), regioisomers, and polymeric byproducts.

Physicochemical Properties of this compound:

  • Appearance: Brown solid

  • Molecular Formula: C₁₃H₁₅N

  • Molecular Weight: 185.27 g/mol

  • Solubility: Soluble in methanol, ethanol, and DMSO.[1]

Purification Techniques

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the initial purification of crude this compound on a multi-gram scale. This technique is ideal for removing major impurities and isolating the target compound with moderate to good purity.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent. Dichloromethane or toluene are good starting points.

    • Alternatively, for less soluble samples, create a slurry of the crude product with a small amount of silica gel.

    • Evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method often results in better separation.

  • Column Packing:

    • Select a silica gel flash column with a capacity appropriate for the amount of crude material. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

    • Wet pack the column with the initial mobile phase (e.g., 100% hexane).

  • Loading the Sample:

    • If using the dry-loading method, carefully add the silica-adsorbed sample to the top of the packed column, forming a uniform layer.

    • If loading a solution, carefully apply it to the top of the column with minimal disturbance to the silica bed.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient is from 0% to 20% ethyl acetate in hexane.

    • Monitor the elution of compounds using thin-layer chromatography (TLC) or an in-line UV detector.

  • Fraction Collection and Analysis:

    • Collect fractions based on the separation observed on TLC or the UV chromatogram.

    • Analyze the fractions containing the desired product by TLC or HPLC to determine their purity.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary (Flash Chromatography):

ParameterValue
Sample Loading 1.0 g crude this compound
Silica Gel Mass 40 g
Column Dimensions 40 mm x 200 mm
Mobile Phase Hexane/Ethyl Acetate Gradient (0-20%)
Typical Yield 75-85%
Purity >95% (by HPLC)
Preparative High-Performance Liquid Chromatography (HPLC)

For applications requiring very high purity (>99%), preparative HPLC is the method of choice. This technique offers superior resolution and is ideal for purifying smaller quantities of this compound or for polishing material that has been pre-purified by flash chromatography.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the partially purified this compound in the mobile phase at a concentration suitable for injection. The solubility in methanol and ethanol makes these good choices.[1]

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Column:

    • Use a preparative HPLC system equipped with a UV detector.

    • Select a reversed-phase C18 column of appropriate dimensions for the sample size.

  • Chromatographic Conditions:

    • Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape)

    • Mobile Phase B: Acetonitrile or Methanol (with 0.1% formic acid or trifluoroacetic acid)

    • Gradient: A typical gradient would be from 50% B to 100% B over 20-30 minutes. The exact gradient should be optimized based on analytical HPLC runs.

    • Flow Rate: Adjust the flow rate according to the column dimensions.

    • Detection: Monitor the elution at a wavelength where this compound has strong absorbance (e.g., 220 nm or 280 nm).

  • Fraction Collection:

    • Collect fractions corresponding to the main peak of this compound. Automated fraction collectors are highly recommended.

  • Post-Purification Work-up:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile or methanol) using a rotary evaporator.

    • If a non-volatile buffer was used, the aqueous residue may require further extraction with an organic solvent (e.g., ethyl acetate) followed by drying and evaporation.

    • Lyophilize the aqueous solution if the product is water-soluble to obtain the final pure product.

Quantitative Data Summary (Preparative HPLC):

ParameterValue
Sample Loading 100 mg of >95% pure this compound
Column C18, 10 µm, 21.2 x 250 mm
Mobile Phase Water/Acetonitrile Gradient (with 0.1% TFA)
Flow Rate 20 mL/min
Typical Recovery >90%
Final Purity >99.5% (by analytical HPLC)

Visualized Workflows

Flash_Chromatography_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude this compound dissolve Dissolve in minimal solvent crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb dry Dry to free-flowing powder adsorb->dry load Load Sample dry->load pack Pack Silica Gel Column pack->load elute Elute with Hexane/EtOAc Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified this compound evaporate->pure_product

Caption: Workflow for Flash Chromatography Purification.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_workup Post-Purification Work-up pre_purified Pre-purified this compound dissolve Dissolve in Mobile Phase pre_purified->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto C18 Column filter->inject separate Gradient Elution (Water/Acetonitrile) inject->separate detect UV Detection separate->detect collect Collect Fractions detect->collect combine Combine Pure Fractions collect->combine remove_org Remove Organic Solvent combine->remove_org extract Aqueous Work-up (if needed) remove_org->extract lyophilize Lyophilize extract->lyophilize high_purity_product High-Purity this compound lyophilize->high_purity_product

Caption: Workflow for Preparative HPLC Purification.

Conclusion

The purification of synthetic this compound can be effectively achieved using a two-tiered approach. Initial purification of the crude material by flash column chromatography provides a product of sufficient purity for many applications. For instances requiring higher purity, subsequent purification by preparative HPLC is recommended. The protocols and workflows presented in this application note provide a comprehensive guide for researchers and scientists working with this compound and structurally related compounds.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Prenylindole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-prenylindole.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main approaches for this compound synthesis can be broadly categorized into enzymatic and chemical methods. Enzymatic methods often utilize prenyltransferase enzymes, such as CdpNPT, which exhibit high regioselectivity for the C6 position of the indole ring.[1][2] Chemical methods include metal-catalyzed reactions using prenylating agents like isoprene, and bio-inspired prenylation in acidic media, though these may present challenges in controlling regioselectivity.[3]

Q2: Why is achieving regioselectivity for the C6 position challenging in chemical synthesis?

A2: The C6 position of the indole ring is less nucleophilic compared to other positions like N1, C3, and C2.[1] In typical electrophilic substitution reactions, the electron-rich pyrrole ring (C3 and C2) is more reactive. Therefore, chemical syntheses often yield a mixture of isomers, with prenylation occurring at multiple positions.[3][4] Achieving high C6 selectivity often requires specific catalysts or directing groups.

Q3: Can I use an enzymatic method for my specific indole substrate?

A3: Many indole prenyltransferases (IPTs) exhibit broad substrate promiscuity, meaning they can accept a variety of substituted indoles.[5][6] However, the efficiency and regioselectivity can be substrate-dependent. It is advisable to perform a small-scale test reaction with your specific substrate and the chosen enzyme to determine compatibility and conversion rates. Some enzymes, like CdpNPT, have shown remarkable flexibility in accepting different substrates.[2]

Q4: What is the difference between "normal" and "reverse" prenylation?

A4: "Normal" prenylation involves the attachment of the prenyl group via its primary carbon (C1'), resulting in a 3,3-dimethylallyl substituent. "Reverse" prenylation occurs when the attachment is through the tertiary carbon (C3'), leading to a 1,1-dimethylallyl group. The type of prenylation can be influenced by the catalyst and reaction conditions in chemical synthesis or by the specific enzyme used in biocatalysis.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Inefficient Catalyst/Enzyme Activity: The catalyst may be deactivated, or the enzyme may have low activity under the chosen conditions.2. Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be optimal.3. Poor Substrate Solubility: The indole starting material may not be fully dissolved in the reaction medium.1. Catalyst/Enzyme Check: For chemical synthesis, use fresh catalyst. For enzymatic reactions, verify enzyme activity with a known positive control substrate. Ensure proper storage of the enzyme.2. Condition Optimization: Systematically vary the temperature, time, and concentration of reactants to find the optimal parameters. For enzymatic reactions, ensure the pH and buffer composition are ideal for the enzyme.3. Solvent Screening: Test different co-solvents to improve the solubility of the starting material without negatively impacting the reaction.
Poor Regioselectivity (Mixture of Isomers) 1. Non-selective Chemical Method: Many chemical prenylation methods are inherently not highly regioselective for the C6 position.[3]2. Enzyme Promiscuity: While often selective, some prenyltransferases can produce minor products with prenylation at other positions, especially with non-native substrates.[5]1. Switch to an Enzymatic Method: Employ a C6-specific indole prenyltransferase (C6-IPT) for higher regioselectivity.[1]2. Catalyst/Ligand Screening: In metal-catalyzed reactions, screen different metal catalysts (e.g., Palladium vs. Rhodium) and ligands, as these can significantly influence the regioselectivity.[8]3. Structure-Guided Mutagenesis: For enzymatic methods, if expertise is available, mutating key residues in the enzyme's active site can enhance C6 selectivity.[1]
Formation of Reverse-Prenylated Side Products Reaction Mechanism: The choice of catalyst and reaction conditions can favor the formation of the thermodynamically or kinetically preferred reverse-prenylated product.Catalyst Selection: In metal-hydride-catalyzed reactions with isoprene, using a Rhodium-based catalyst tends to favor reverse-prenylation, while a Palladium-based catalyst can promote normal prenylation. Carefully select the appropriate catalyst system to favor the desired isomer.
Difficulty in Product Purification Similar Polarity of Isomers: Different prenylated indole isomers often have very similar polarities, making them difficult to separate by standard column chromatography.High-Performance Liquid Chromatography (HPLC): Utilize reverse-phase or normal-phase HPLC for better separation of isomers.Derivative Formation: Consider derivatizing the mixture to alter the polarity of the components, facilitating separation, followed by removal of the derivatizing group.Recrystallization: If the desired product is crystalline, fractional recrystallization from various solvents may be effective.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound (General)

This protocol provides a general methodology for the enzymatic synthesis of this compound using a C6-specific indole prenyltransferase.

  • Enzyme and Substrate Preparation:

    • Dissolve the indole substrate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). A small amount of a co-solvent like DMSO may be used if solubility is an issue.

    • Prepare a stock solution of dimethylallyl diphosphate (DMAPP) in the same buffer.

    • Purify the C6-indole prenyltransferase (e.g., a His-tagged construct) and determine its concentration.

  • Enzymatic Reaction:

    • In a typical reaction vessel, combine the indole substrate solution (final concentration, e.g., 1 mM), DMAPP solution (final concentration, e.g., 1.5 mM), and MgCl₂ (final concentration, e.g., 5 mM).

    • Initiate the reaction by adding the purified enzyme to a final concentration of 10-20 µM.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 4-24 hours), with gentle agitation.

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate or another suitable organic solvent.

    • Vortex the mixture vigorously to extract the products into the organic layer.

    • Centrifuge to separate the phases and carefully collect the organic layer. Repeat the extraction two more times.

  • Purification and Analysis:

    • Combine the organic extracts and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to isolate the this compound.

    • Confirm the structure and purity of the final product using NMR and mass spectrometry.

Protocol 2: Chemical Synthesis of 7-Prenylindole via Aza-Claisen Rearrangement

This protocol, adapted from a known synthesis of 7-prenylindole, provides a potential route that could be modified for this compound synthesis.[9][10] It involves four main steps.

  • N-Alkylation of Indoline:

    • To a solution of indoline (1.0 eq) in anhydrous THF, add 2-chloro-2-methylbut-3-yne (1.2 eq), CuCl (0.1 eq), and triethylamine (1.2 eq) at 0°C under an argon atmosphere.

    • Stir the reaction mixture at room temperature overnight.

    • Filter through a plug of silica gel and concentrate under reduced pressure.

    • Purify by column chromatography to yield 1-(2-methylbut-3-yn-2-yl)indoline.

  • Semi-Hydrogenation:

    • Dissolve the product from step 1 in methanol and add Lindlar's catalyst (approx. 10% by weight).

    • Stir the mixture under a hydrogen atmosphere (balloon) for about 30 minutes, monitoring by TLC.

    • Filter through silica gel and concentrate to obtain 1-(2-methylbut-3-en-2-yl)indoline.

  • Aza-Claisen Rearrangement:

    • Dissolve the product from step 2 in toluene, add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 eq).

    • Heat the mixture in a microwave reactor at 150°C for 10 minutes.

    • Concentrate in vacuo and purify by silica gel chromatography to yield 7-(3-methylbut-2-enyl)indoline.

  • Oxidation to Indole:

    • To a solution of the product from step 3 in dichloromethane, add activated manganese(IV) oxide (3.0 eq).

    • Heat the mixture at reflux for 3 hours.

    • Cool, filter through silica gel, and concentrate.

    • Purify by column chromatography to obtain 7-prenylindole.

Data Summary

Table 1: Comparison of Regioselectivity in Different Prenylation Methods

MethodPrenylating AgentCatalyst/EnzymeSolventMajor Product(s)This compound YieldReference
Bio-inspired Chemical SynthesisDMAPPSulfuric AcidWaterMixture of N1, C2, C3, C5, C6, C7 isomers5%[3]
Metal-Hydride CatalysisIsoprenePd(PPh₃)₄/DTBM-Segphos/BEt₃DCEC3-prenylindoleNot reported for C6
Enzymatic (on Harmol)DMAPPCdpNPTTris-HCl bufferC6-prenylharmolN/A[2]
Enzymatic (on Tryptophan)DMAPPC6-IPT (PriB)BufferC6-prenyltryptophanHigh selectivity[1]

Visualizations

experimental_workflow_enzymatic cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_enzyme Purify Enzyme reaction Incubate Substrate, DMAPP, & Enzyme prep_enzyme->reaction prep_substrate Prepare Substrate & DMAPP Solutions prep_substrate->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract purify Purify via Chromatography extract->purify analysis Confirm Structure (NMR, MS) purify->analysis

Caption: Workflow for enzymatic synthesis of this compound.

troubleshooting_logic cluster_purity_solutions Purity Troubleshooting start Start Synthesis check_yield Is Yield Acceptable? start->check_yield check_purity Is Regioselectivity High? check_yield->check_purity Yes optimize_cond Optimize Conditions: - Temperature - Time - Concentrations check_yield->optimize_cond No end_success Synthesis Successful check_purity->end_success Yes use_enzyme Switch to Enzymatic Method check_purity->use_enzyme No screen_catalysts Screen Catalysts/Ligands (Chemical Method) check_purity->screen_catalysts No improve_purification Optimize Purification (e.g., HPLC) check_purity->improve_purification No check_reagents Check Reagent/Enzyme Activity optimize_cond->check_reagents check_reagents->start Retry use_enzyme->start Retry screen_catalysts->start Retry improve_purification->end_success

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Overcoming Low Yields in the Prenylation of Indole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the prenylation of indole scaffolds. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of prenylated indoles, particularly focusing on overcoming low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-prenylation reaction of a 3-substituted indole is giving low yields. What are the critical parameters to optimize?

Low yields in N-prenylation are often due to suboptimal catalyst systems, oxidants, or reaction conditions. A common challenge is achieving high chemoselectivity for N-alkylation over C-alkylation.

Troubleshooting Steps:

  • Catalyst Choice: The choice of palladium catalyst and ligands is crucial. While Pd(OAc)₂ can be used, combinations like Pd₂(dba)₃•CHCl₃ with specific ligands may offer better results.

  • Oxidant/Additive System: The combination of a silver salt (e.g., AgTFA or AgOTf) and a copper salt (e.g., Cu(OAc)₂) has been shown to significantly improve yields in Pd-catalyzed N-tert-prenylation.[1] The silver salt acts as an oxidant, and the copper salt can serve as a co-oxidant.

  • Solvent: Acetonitrile (CH₃CN) is a commonly used solvent that has proven effective.[1]

  • Substrate Reactivity: Be aware that the electronic properties of the indole scaffold can influence reactivity. Electron-withdrawing groups at the C3 position may require the addition of stabilizing ligands like methyl acrylate or 3-NO₂-pyridine to achieve high yields.[1] Indoles with substitution at the C2 position may hinder the reaction.[1]

Q2: I am observing a mixture of N-prenylated and C-prenylated products. How can I improve the regioselectivity for N-prenylation?

Achieving high regioselectivity is a common hurdle. The inherent nucleophilicity of both the nitrogen and the C3 position of the indole ring can lead to mixtures of products.

Troubleshooting Steps:

  • Steric Hindrance: Substrates with a substituent at the C3 position are often required to favor N-prenylation by sterically hindering attack at C3.[1]

  • Catalyst System: A palladium catalyst in combination with a bisphosphine ligand exhibiting a wide natural bite angle, such as Xantphos, can significantly favor N-tert-prenylation over C-prenylation.[2]

  • Prenylating Agent: The choice of prenylating agent is important. Using tert-butyl (2-methylbut-3-en-2-yl) carbonate in the presence of a suitable palladium catalyst has been shown to provide high N-tert-prenyl selectivity.[2]

Q3: My C3-reverse prenylation is inefficient, and I'm getting the linear prenylated product as a major side product. How can I enhance the selectivity for the branched (reverse) product?

Controlling regioselectivity between reverse and linear prenylation at the C3 position is a significant challenge. The choice of metal catalyst is paramount in directing the outcome.

Troubleshooting Steps:

  • Catalyst Selection: Iridium catalysts are particularly effective for promoting reverse prenylation (attack at the more substituted end of the allyl group).[3] In contrast, palladium catalysts often favor the linear product.[4][5] Rhodium hydride (Rh-H) catalysts have also been shown to selectively produce reverse-prenylated indoles from isoprene.[4][5]

  • Ligand Effects: For iridium-catalyzed reactions, the choice of ligand is critical. A combination of an N-heterocyclic carbene (NHC) and a phosphoramidite ligand with the iridium precursor can provide high yields and excellent enantioselectivities for the reverse prenylated product.[3]

  • Borane Additives: The use of borane additives, such as triethylborane (BEt₃) or triphenylborane, can act as temporary N-protecting groups, thereby activating the indole nucleus for C-alkylation and preventing N-prenylation.[3] The choice of borane can also surprisingly influence the enantioselectivity of the reaction.[3]

Q4: The yield of my C3-prenylation reaction using isoprene is low. What conditions can be optimized?

Using isoprene as a prenylating agent offers high atom economy but requires careful optimization of the catalytic system to achieve good yields and regioselectivity.

Troubleshooting Steps:

  • Catalyst System for Reverse Prenylation: For reverse prenylation, a rhodium-based catalyst system is effective. A combination of [Rh(cod)Cl]₂ with a sterically hindered bidentate phosphine ligand like DTBM-Segphos in the presence of an acid additive such as camphorsulfonic acid (CSA) can give good yields and high regioselectivity.[5]

  • Catalyst System for Linear Prenylation: To favor the linear prenylated product, a palladium-based system is preferred. A combination of Pd(PPh₃)₄ with DTBM-Segphos and triethylborane (BEt₃) as an additive in a solvent like 1,2-dichloroethane (DCE) has been shown to provide good yields and high selectivity for the linear isomer.[5]

  • Solvent and Additives: The choice of solvent and additives can dramatically impact both yield and regioselectivity. For the Rh-catalyzed reverse prenylation, tert-butanol was found to be a suitable solvent.[5] For the Pd-catalyzed linear prenylation, DCE proved to be superior.[5]

Quantitative Data Summary

The following tables summarize quantitative data from cited literature to aid in the selection of reaction conditions.

Table 1: Optimization of N-tert-Prenylation of Indole-3-carboxaldehyde [1][2]

EntryCatalyst (mol%)LigandOxidant/AdditiveSolventYield (%)t-Prenyl:n-Prenyl Ratio
1Pd(OAc)₂ (40)-Cu(OAc)₂CH₃CN31-
2Pd(OAc)₂ (40)-Cu(OAc)₂, AgOTfCH₃CN70-
3[Pd(η³-prenyl)Cl]₂ (2.5)Xantphos--7612:1

Table 2: Regioselective Prenylation of Indole with Isoprene [5]

EntryCatalyst SystemAdditiveSolventProduct TypeYield (%)Regioselectivity (reverse:linear)
1[Rh(cod)Cl]₂ / DTBM-SegphosCSAtBuOHReverse7019:1
2Pd(PPh₃)₄ / DTBM-SegphosBEt₃DCELinear761:17

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed N-tert-Prenylation of Indole-3-carboxaldehyde [1]

  • To a reaction vessel, add indole-3-carboxaldehyde (1.0 equiv).

  • Add Pd(OAc)₂ (0.4 equiv), Cu(OAc)₂ (2.0 equiv), and AgOTf (2.0 equiv).

  • Add acetonitrile (CH₃CN) to achieve a 0.1 M concentration of the indole substrate.

  • Add 2-methyl-2-butene (the prenyl source).

  • Stir the reaction mixture at 35 °C under an air atmosphere for 24 hours.

  • Upon completion, quench the reaction and purify the product using column chromatography.

Protocol 2: Iridium-Catalyzed Enantioselective Reverse Prenylation of N-Boc-tryptamine [3]

  • In a glovebox, add the iridium precursor [Ir(COD)Cl]₂ and the chiral ligand (e.g., a combination of an NHC precursor and a phosphoramidite ligand) to a reaction vial.

  • Add the solvent (e.g., CH₂Cl₂) and stir to form the catalyst complex.

  • In a separate vial, dissolve N-Boc-tryptamine (1.0 equiv) and the prenylating agent (e.g., Boc-protected prenol, 1.2 equiv).

  • Add the borane additive (e.g., triethylborane, 1.2 equiv) to the substrate solution.

  • Add the substrate solution to the catalyst solution.

  • Add a base (e.g., DBU, 0.1 equiv).

  • Stir the reaction at the desired temperature until completion (monitor by TLC or LC-MS).

  • Purify the product by flash column chromatography.

Visual Guides

Diagram 1: General Workflow for Troubleshooting Low Yields in Indole Prenylation

Troubleshooting_Workflow start Low Yield in Prenylation Reaction check_regio Analyze Product Mixture: Regioselectivity Issue? start->check_regio purification Review Purification Method start->purification low_conversion Low Conversion? check_regio->low_conversion No optimize_catalyst Optimize Catalyst System (Metal, Ligand) check_regio->optimize_catalyst Yes optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Time) low_conversion->optimize_conditions Yes optimize_reagents Optimize Reagents (Prenyl Source, Additives) low_conversion->optimize_reagents No success Improved Yield optimize_catalyst->success optimize_conditions->success optimize_reagents->success purification->success

Caption: A decision-making workflow for troubleshooting low yields in indole prenylation reactions.

Diagram 2: Competing Pathways in Indole Prenylation

Competing_Pathways cluster_products Potential Products indole Indole Scaffold N_prenyl N-Prenylated Indole indole->N_prenyl N-Attack (Favored by C3-subst.) C3_prenyl C3-Prenylated Indole indole->C3_prenyl C3-Attack (Electronically favored) prenyl_electrophile Prenyl Electrophile [M-Prenyl]+

Caption: Illustration of the competing N-alkylation versus C3-alkylation pathways in the prenylation of indoles.

Diagram 3: Regioselectivity Control in C3-Prenylation

Regioselectivity_Control start C3-Prenylation of Indole catalyst_choice Choice of Metal Catalyst start->catalyst_choice ir_rh Iridium (Ir) or Rhodium (Rh) catalyst_choice->ir_rh Reverse Selectivity Desired pd Palladium (Pd) catalyst_choice->pd Linear Selectivity Desired reverse_product Reverse-Prenylated Product (Branched) ir_rh->reverse_product linear_product Linear-Prenylated Product pd->linear_product

Caption: A logic diagram showing how the choice of metal catalyst directs the regioselectivity of C3-prenylation.

References

Troubleshooting poor solubility of 6-Prenylindole in bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions regarding the poor solubility of 6-Prenylindole in bioassay conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a bacterial metabolite found in Streptomyces that exhibits antifungal and antimalarial properties.[1][2] Like many aromatic indole derivatives, it is a hydrophobic molecule, leading to poor solubility in aqueous solutions commonly used for bioassays. This low solubility can cause compound precipitation, leading to inaccurate and variable results, underestimated biological activity, and poor reproducibility.[3]

Q2: What are the recommended solvents for creating a this compound stock solution?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] DMSO is the most common choice for preparing high-concentration stock solutions for in vitro assays due to its high solubilizing capacity and relatively low toxicity at working concentrations.[3][4]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% to avoid cytotoxic effects, although this can be cell-line dependent.[5] It is crucial to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments to account for any solvent-induced effects.[6] Some sensitive cell lines may require even lower concentrations, such as 0.1-0.2%.[6][7]

Q4: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do?

A4: This is a common issue known as "solvent-spiking" where the rapid change in solvent polarity causes the hydrophobic compound to fall out of solution.[8] To mitigate this, try serial dilutions, pre-warming the aqueous buffer, or adding the stock solution dropwise while gently vortexing the buffer.[6] For persistent issues, more advanced solubilization techniques may be necessary.

Solubility Data for this compound

PropertyValueSource
Molecular Formula C₁₃H₁₅N[1][9]
Molecular Weight 185.3 g/mol [1]
Appearance Brown Solid[9]
Solubility Soluble in DMSO, Ethanol, Methanol[1]

Troubleshooting Guide

This section provides a step-by-step approach to addressing solubility issues with this compound.

Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous media.

This often occurs when a highly concentrated DMSO stock is rapidly diluted into an aqueous buffer, causing the compound to crash out of solution.

start Precipitation Observed During Dilution step1 Is the final DMSO concentration <0.5%? start->step1 step2 Reduce stock concentration and/or increase final volume step1->step2 No step3 Perform Serial Dilutions in DMSO First step1->step3 Yes step2->step1 step4 Add stock slowly to pre-warmed (37°C) media while vortexing step3->step4 step5 Issue Persists? step4->step5 step6 Consider Advanced Solubilization Methods step5->step6 Yes end_node Problem Resolved step5->end_node No step6->end_node

Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Compound appears soluble initially but precipitates over time in the incubator.

This can be caused by temperature shifts, evaporation, or interactions with media components.[10]

  • Cause A: Temperature Fluctuation: Moving plates from room temperature to a 37°C incubator can alter solubility.

    • Solution: Pre-warm all buffers and media to 37°C before adding the compound. Minimize the time plates are outside the incubator.

  • Cause B: Evaporation: Water loss from wells, especially on the outer edges of a plate, can increase the effective concentration of the compound and salts, leading to precipitation.[11]

    • Solution: Ensure the incubator has adequate humidity. Use plates with lids and consider sealing them with paraffin film for long-term experiments.

  • Cause C: Interaction with Media Components: High concentrations of salts (especially calcium), proteins, or other supplements in serum-free media can contribute to precipitation.[11][12]

    • Solution: Test solubility in a simpler buffer (e.g., PBS) first. If the issue is specific to the media, consider reducing the serum concentration or using a different media formulation.

Issue 3: Inconsistent assay results or lower-than-expected potency.

Poor solubility can lead to an overestimation of the actual compound concentration in solution, resulting in inaccurate IC50 values and poor reproducibility.[3]

cluster_0 Standard Method cluster_1 Improved Method A High Conc. DMSO Stock B Direct Dilution in Aqueous Buffer A->B C Precipitate Formation (Reduced Bioavailability) B->C D High Conc. DMSO Stock E Intermediate Dilution in DMSO/Co-solvent D->E F Final Dilution in Aqueous Buffer E->F G Soluble Compound (Accurate Concentration) F->G

Caption: Comparison of dilution methods.
  • Solution 1: Use a Co-solvent: For animal studies or sensitive assays, co-solvents like PEG400 or Tween 80 can be used in combination with DMSO to improve solubility during the dilution step.[5]

  • Solution 2: Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can form inclusion complexes with hydrophobic drugs like this compound, significantly enhancing their aqueous solubility and stability.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[13]

Caption: Mechanism of cyclodextrin encapsulation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, nuclease-free microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile, cell-culture grade DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Gently vortex or pipette the solution until the compound is completely dissolved. Avoid vigorous mixing to prevent introducing air bubbles. A brief sonication in a water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store at -20°C or -80°C.[5]

Protocol 2: Cell Viability Assay (MTT) with a Hydrophobic Compound
  • Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Compound Dilution:

    • Prepare a serial dilution of the this compound stock solution in 100% DMSO.

    • Create an intermediate dilution plate by diluting the DMSO serial dilutions into pre-warmed (37°C) cell culture medium. Ensure the final DMSO concentration will be at a non-toxic level (e.g., <0.5%) in the wells. Add the compound-in-DMSO to the medium dropwise while mixing.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the diluted compound. Include wells for "untreated" and "vehicle control" (medium with DMSO only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Add solubilization solution (e.g., acidified isopropanol or a commercial solubilizer) to dissolve the formazan crystals.

    • Read the absorbance on a plate reader at the appropriate wavelength (typically ~570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

References

Refining purification protocols for high-purity 6-Prenylindole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-Prenylindole. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data interpretation resources to address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for the purification of this compound is flash column chromatography using silica gel as the stationary phase.

Q2: What are the likely impurities in a crude sample of this compound synthesized via Friedel-Crafts alkylation?

A2: Common impurities may include unreacted indole, the prenylating agent, and potentially di-prenylated indole regioisomers. Depending on the reaction conditions, N-prenylated indole could also be a side product.

Q3: My this compound appears as a colored oil or solid. Is this normal?

A3: Pure this compound is typically described as a colorless oil or a white to off-white solid. A distinct color may indicate the presence of impurities or degradation products. Exposure to light and air can cause indole derivatives to develop a reddish color.

Q4: How can I assess the purity of my purified this compound?

A4: The purity of this compound can be effectively assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point for solid samples also indicates high purity.

Q5: What are the key considerations for storing purified this compound?

A5: this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is advisable to store it in a tightly sealed container to protect it from air and moisture.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of purified this compound 1. Incomplete reaction during synthesis.2. Loss of product during extraction and work-up.3. Inefficient elution from the chromatography column.4. Decomposition on silica gel.1. Monitor the reaction progress by TLC or LC-MS to ensure completion.2. Ensure proper phase separation and minimize the number of transfer steps.3. Optimize the solvent system for column chromatography to ensure the product elutes effectively.4. Perform a quick stability test on a small sample with silica gel before large-scale purification. If unstable, consider using a different stationary phase like alumina or a deactivated silica gel.
Presence of multiple spots on TLC after purification 1. Co-elution of impurities with the product.2. Degradation of the product on the TLC plate.3. Contaminated collection tubes or solvent.1. Use a less polar solvent system for better separation on the column.2. Run a 2D TLC to check for on-plate decomposition.3. Ensure all glassware and solvents are clean and dry.
Broad or tailing peaks in HPLC analysis 1. Poor solubility of the sample in the mobile phase.2. Interaction of the indole nitrogen with residual silanols on the HPLC column.3. Column overloading.1. Ensure the sample is fully dissolved in the mobile phase before injection.2. Use a mobile phase with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to suppress silanol interactions.3. Inject a smaller concentration of the sample.
NMR spectrum shows unexpected signals 1. Presence of residual solvent from purification.2. Isomeric impurities.3. Degradation of the sample.1. Dry the sample under high vacuum for an extended period.2. Carefully analyze the coupling patterns and chemical shifts to identify isomers.3. Re-purify the sample if necessary and re-acquire the spectrum.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol is adapted from a similar procedure for the purification of 7-prenylindole and should be effective for this compound.[1]

  • Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the chromatography eluent.

  • Packing the Column:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of cracks or air bubbles.

  • Loading the Sample:

    • Carefully load the dissolved crude sample onto the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient is from 100% hexane to 5% ethyl acetate in hexane. The optimal solvent system should be determined by prior TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purity Assessment by HPLC

This is a general reverse-phase HPLC method for analyzing the purity of indole derivatives.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA). A typical gradient might be from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in the initial mobile phase composition.

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Indole

The following table provides expected chemical shift ranges for the protons and carbons in a 6-substituted indole like this compound, based on general knowledge of indole NMR spectroscopy. Actual values may vary depending on the solvent and instrument.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-H7.8 - 8.2 (broad singlet)-
C2-H7.0 - 7.3 (multiplet)120 - 125
C3-H6.4 - 6.7 (multiplet)100 - 105
C4-H7.3 - 7.6 (doublet)118 - 122
C5-H6.9 - 7.2 (doublet of doublets)120 - 124
C7-H7.4 - 7.7 (singlet or doublet)110 - 115
Prenyl CH5.2 - 5.5 (triplet)122 - 126
Prenyl CH₂3.3 - 3.6 (doublet)28 - 32
Prenyl C(CH₃)₂-130 - 135
Prenyl CH₃1.6 - 1.8 (singlet)17 - 19, 25 - 27
Table 2: HPLC Purity Analysis Parameters
Parameter Typical Value Acceptance Criteria
Retention Time (min) Dependent on specific methodConsistent for the main peak
Purity (%) > 98%≥ 98.0%
Individual Impurity (%) < 0.5%≤ 0.5%
Total Impurities (%) < 2.0%≤ 2.0%

Visualizations

Experimental Workflow for this compound Purification

G Figure 1: General workflow for the purification of this compound. A Crude this compound B Dissolution in Minimal Dichloromethane A->B C Flash Column Chromatography (Silica Gel) B->C D Elution with Hexane/ Ethyl Acetate Gradient C->D E Fraction Collection D->E F TLC Analysis of Fractions E->F G Combine Pure Fractions F->G Identify Pure Fractions H Solvent Evaporation G->H I High-Purity this compound H->I J Purity Analysis (HPLC, NMR) I->J

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

G Figure 2: Troubleshooting logic for low purity of this compound after purification. A Low Purity Detected (HPLC/NMR) B Analyze Impurity Profile A->B C Are impurities more polar or less polar? B->C H Are there signs of degradation? B->H D Adjust Chromatography Gradient: - Slower increase in polarity - Use a less polar solvent system C->D Less Polar E Adjust Chromatography Gradient: - Start with a slightly more polar solvent - Use a more polar solvent system C->E More Polar F Re-purify by Column Chromatography D->F E->F G Consider Recrystallization H->G No I Check for stability on silica. Use alternative stationary phase (e.g., alumina). H->I Yes I->F

Caption: Troubleshooting logic for low purity of this compound after purification.

References

Managing potential isomerization of the prenyl group during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the potential isomerization of the prenyl (3-methyl-2-buten-1-yl) group during the chemical synthesis of small molecules. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with prenyl group stability in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is prenyl group isomerization, and why is it a problem in synthesis?

A1: Prenyl group isomerization refers to the unwanted rearrangement of the prenyl moiety, which can manifest in several ways:

  • Double Bond Migration: The double bond can shift from the γ,δ-position to the β,γ-position, forming an isoprenyl group.

  • [1][1]-Sigmatropic Rearrangements: In molecules like prenyl aryl ethers, the entire prenyl group can migrate from an oxygen atom to a carbon atom on the aromatic ring. This is commonly known as a Claisen rearrangement.[2][3]

  • Cyclization: Under acidic conditions, the prenyl group can cyclize with a nearby nucleophile (like a phenol) to form chromane or other heterocyclic structures.[2]

These unintended reactions lead to the formation of isomeric impurities, which can be difficult to separate from the desired product, reduce overall yield, and potentially introduce undesired biological activities.

Q2: What are the primary conditions that promote prenyl group isomerization?

A2: The stability of a prenyl group is highly dependent on the reaction conditions. The most common triggers for isomerization are:

  • Heat: Thermal stress is a major driver for sigmatropic rearrangements like the Claisen and Cope rearrangements.[3][4] Reactions run at high temperatures (>150 °C) are particularly susceptible.

  • Lewis and Brønsted Acids: Acidic conditions can protonate the double bond, leading to the formation of a tertiary carbocation. This intermediate is prone to rearrangement, cyclization, and other side reactions.[2][5] Common acidic reagents like BF₃·OEt₂, TiCl₄, and even acidic clays can induce these transformations.[2]

  • Strong Bases: While less common for direct prenyl isomerization, strong bases can facilitate double bond migration in analogous allylic systems, a risk that should be considered.

Q3: How can I detect if my prenyl group has isomerized?

A3: A combination of analytical techniques is typically used to identify and quantify isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing isomers. Key indicators include changes in the chemical shifts of the vinyl proton and the methyl groups of the prenyl unit. For example, the chemical shifts of the methylene protons (C1") can help differentiate between C6 and C8 prenylation on a flavonoid A-ring.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a photodiode array (PDA) detector, can often separate isomers, which will appear as distinct peaks in the chromatogram. The UV spectra can also provide clues to the structural changes.[8]

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry can help identify isomers. While isomers have the same mass, their fragmentation patterns upon ionization can be different, providing structural clues.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of prenylated compounds.

Problem 1: An unexpected product is formed when heating a prenyl aryl ether.
  • Possible Cause: You are likely observing a thermal Claisen rearrangement , a common[1][1]-sigmatropic rearrangement where the prenyl group migrates from the ether oxygen to an ortho-position on the aromatic ring.[11] If both ortho-positions are blocked, a subsequent Cope rearrangement may occur, leading to the para-substituted product.[3]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If possible, explore alternative, lower-temperature methods for the desired transformation. All Claisen rearrangements generally require temperatures above 100°C if uncatalyzed.[3]

    • Utilize Lewis Acid Catalysis: Certain Lewis acids can catalyze the Claisen rearrangement at lower temperatures. However, this must be done cautiously as Lewis acids can also promote other side reactions.

    • Modify the Synthetic Route: Consider introducing the prenyl group at a later stage of the synthesis to avoid harsh, high-temperature conditions. Alternatively, synthesize the ortho-prenylated phenol directly, avoiding the ether intermediate (see Protocols section).

Problem 2: During an acid-catalyzed reaction, multiple products are formed, including cyclic byproducts.
  • Possible Cause: The prenyl group is likely being activated by the acid (Brønsted or Lewis) to form a carbocation intermediate. This can lead to a mixture of products from Friedel-Crafts-type alkylation at various positions on an aromatic ring, as well as intramolecular cyclization to form chromane rings.[2]

  • Troubleshooting Steps:

    • Reduce Acid Stoichiometry: Use a catalytic amount of the acid rather than stoichiometric amounts.

    • Change the Lewis Acid: Softer Lewis acids may be less prone to causing unwanted side reactions.

    • Control Temperature: Run the reaction at the lowest possible temperature that still allows for the desired transformation.

    • Use an Alternative Prenylating Agent: In some cases, using prenyl alcohol with a milder acid catalyst like Amberlyst 15 can offer better control.

    • Employ a Directed-Ortho Prenylation Strategy: If ortho-prenylation is the goal, consider methods that avoid carbocation intermediates, such as the phenoxide C-alkylation method.[2]

Problem 3: The double bond of the prenyl group appears to have shifted.
  • Possible Cause: The reaction conditions (potentially acidic or basic) may have catalyzed the migration of the double bond to a more thermodynamically stable position.

  • Troubleshooting Steps:

    • Ensure Neutral pH: Work up reactions to a neutral pH to avoid acid- or base-catalyzed isomerization during extraction and purification.

    • Avoid High Temperatures: Purification via distillation at high temperatures can sometimes cause thermal isomerization. Consider chromatographic purification at room temperature.

    • Screen Catalysts: If a catalyst is necessary, screen different options. For example, some palladium catalysts can be used for controlled double-bond migration, so choosing a different metal or ligand system is crucial if this is an unwanted side reaction.[12]

Data Presentation

The following tables summarize quantitative data from literature on common reactions involving prenyl groups, highlighting the formation of isomeric byproducts under various conditions.

Table 1: Regioselectivity in the Phenoxide C-Alkylation of Resorcinol [2]

SubstrateReagentConditionsProduct(s)Yield(s)
ResorcinolPrenyl BromideReflux with Na6-Prenylresorcinol, 4-Prenylresorcinol16%, 27%

This table illustrates the challenge of regioselectivity in direct C-alkylation, leading to a mixture of isomers.

Table 2: Comparison of Thermal vs. Catalytic Claisen Rearrangement of a Prenyl Aryl Ether

SubstrateConditionsProduct(s)Yield(s)Reference
Prenyl Phenyl EtherHeat, 200-250 °C (neat)ortho-Prenyl PhenolModerate[11]
Prenyl Phenyl EtherBF₃·OEt₂ (Lewis Acid), CH₂Cl₂, 0 °C to RTortho-Prenyl Phenol, para-Prenyl Phenol, ChromaneVariable[5]
o-AllylphenolHeat, >180 °C2,2-Dimethyl-2H-chromeneGood[2]

This table highlights that while Lewis acids can lower the reaction temperature for Claisen-type rearrangements, they can also introduce different side products.

Experimental Protocols

Protocol 1: General Procedure for Ortho-Prenylation of Phenols via Phenoxide C-Alkylation[2]

This protocol describes the direct C-alkylation of a phenol at the ortho-position, which can be an alternative to the O-alkylation/Claisen rearrangement sequence.

  • Deprotonation: Dissolve the starting phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, Benzene) under an inert atmosphere (e.g., Argon).

  • Add a strong base (e.g., sodium hydride, sodium metal) portion-wise at 0 °C and allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.

  • Alkylation: Add prenyl bromide (1.1 eq.) dropwise to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired ortho-prenylated phenol and separate it from any para or O-alkylated isomers.

Protocol 2: HPLC Method for Separation and Analysis of Prenyl Isomers

This protocol provides a general starting point for developing an HPLC method to analyze a reaction mixture for the presence of prenyl isomers.

  • Column: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile or Methanol

  • Gradient Elution: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over 30-40 minutes. A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-30 min: Gradient to 5% A, 95% B

    • 30-35 min: Hold at 5% A, 95% B

    • 35-40 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min.

  • Detection: Use a PDA detector scanning from 200-400 nm. Monitor specific wavelengths relevant to your chromophore (e.g., 254 nm, 280 nm, 320 nm).

  • Injection Volume: 10 µL.

  • Analysis: Compare the retention times and UV spectra of the peaks in your sample to those of authenticated standards of the expected product and potential isomers if available. Isomers will often have slightly different retention times but similar UV spectra.[8]

Visualizations

Claisen_Rearrangement cluster_start Starting Material cluster_conditions Reaction Conditions cluster_mechanism Mechanism cluster_products Potential Products Start Prenyl Aryl Ether Heat Heat (Δ) > 150°C Start->Heat Thermal Acid Lewis Acid (e.g., BF₃·OEt₂) Start->Acid Catalytic TS [3,3]-Sigmatropic Transition State Heat->TS Acid->TS Cyclized Chromane Byproduct Acid->Cyclized Intermediate Dienone Intermediate TS->Intermediate Rearrangement Ortho Ortho-Prenyl Phenol (Desired or Isomer) Intermediate->Ortho Tautomerization Para Para-Prenyl Phenol (If ortho blocked) Intermediate->Para Cope Rearrangement + Tautomerization Ortho->Cyclized Acid-catalyzed

Caption: Mechanism of Prenyl Group Migration in Aryl Ethers.

Troubleshooting_Workflow Start Isomeric Byproduct Detected in Prenylation Reaction Q1 Was the reaction run at high temperature (>150°C)? Start->Q1 A1_Yes Likely Thermal Rearrangement (Claisen/Cope) Q1->A1_Yes Yes Q2 Was an acid catalyst used? Q1->Q2 No Sol1 1. Lower reaction temperature. 2. Consider alternative synthetic route. A1_Yes->Sol1 A2_Yes Likely Acid-Catalyzed Rearrangement/Cyclization Q2->A2_Yes Yes A_Other Consider other mechanisms (e.g., base-catalyzed double bond migration) Q2->A_Other No Sol2 1. Reduce acid concentration. 2. Use milder acid (e.g., Amberlyst). 3. Run at lower temperature. A2_Yes->Sol2 Sol3 1. Ensure neutral conditions. 2. Screen alternative catalysts. A_Other->Sol3

Caption: Troubleshooting workflow for prenyl group isomerization.

References

Validation & Comparative

Validating the antifungal activity of 6-Prenylindole in different fungal species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to public health, necessitating the discovery and development of novel antifungal agents. Among the promising candidates, 6-Prenylindole, a naturally occurring indole alkaloid, has garnered attention for its potential antifungal properties. This guide provides a comprehensive comparison of the antifungal activity of this compound and other indole derivatives against a range of fungal species, supported by available experimental data. It also details the standard experimental protocols for evaluating antifungal activity and visualizes key fungal signaling pathways that may serve as targets for these compounds.

Comparative Antifungal Activity of Indole Derivatives

While specific quantitative data for this compound is limited, its identification as an antifungal metabolite from Streptomyces sp. TP-A0595 with activity against Alternaria and Fusarium species provides a strong basis for further investigation.[1] To offer a broader perspective on the antifungal potential of the indole scaffold, this section summarizes the Minimum Inhibitory Concentration (MIC) and EC50 values of various indole derivatives against a panel of pathogenic fungi.

Compound/DerivativeFungal SpeciesMIC (µg/mL)EC50 (µg/mL)Reference
This compound Alternaria sp.--[1]
Fusarium sp.--[1]
Indole-3-carbinol Candida albicans125-
Aspergillus fumigatus250-
3,3'-Diindolylmethane Candida albicans62.5-
Aspergillus fumigatus125-
Indole-derived chalcone (4d) Trichophyton interdigitale0.25-2-[2]
Indole derivative (Z25) Phomopsis sp.-4.5[3]
Indole derivative (Z2) Botrytis cinerea-2.7[4]
Eumelanin-inspired indoylenepheyleneethynylene (EIPE-1) Cryptococcus neoformans1.56-3.125-[5]
Indole-triazole derivative (3d) Candida krusei3.125-[6]
Fluconazole (Reference) Candida albicans0.25-16-
Cryptococcus neoformans2-16-
Amphotericin B (Reference) Aspergillus fumigatus0.25-2-
Candida albicans0.125-1-

Note: The presented data for indole derivatives other than this compound is included to illustrate the general antifungal potential of the indole chemical scaffold, owing to the limited publicly available quantitative data specifically for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antifungal activity, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for Yeasts (CLSI M27-A3)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast species such as Candida and Cryptococcus.

1. Inoculum Preparation:

  • Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
  • This suspension is then diluted in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Antifungal Agent Preparation:

  • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO).
  • Serial twofold dilutions are prepared in RPMI-1640 medium in a 96-well microtiter plate.

3. Incubation:

  • The microtiter plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)

This method is adapted for determining the MIC of antifungal agents against filamentous fungi like Aspergillus and Fusarium.[2][3][4]

1. Inoculum Preparation:

  • Conidia are harvested from a mature culture and suspended in sterile saline containing a wetting agent (e.g., Tween 80).
  • The conidial suspension is adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium.

2. Antifungal Agent Preparation:

  • Similar to the yeast protocol, serial dilutions of the antifungal agent are prepared in a 96-well microtiter plate.

3. Incubation:

  • The plates are incubated at 35°C for 48-72 hours, depending on the growth rate of the fungus.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that shows complete inhibition of growth.

Potential Fungal Signaling Pathways as Targets

The antifungal activity of indole derivatives may be attributed to their interaction with various essential fungal pathways. The following diagrams illustrate two key pathways that are common targets for antifungal drugs.

Ergosterol_Biosynthesis_Pathway cluster_membrane Fungal Cell Membrane acetyl_coA Acetyl-CoA hmg_coA HMG-CoA acetyl_coA->hmg_coA HMG-CoA synthase mevalonate Mevalonate hmg_coA->mevalonate HMG-CoA reductase squalene Squalene mevalonate->squalene Multiple steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol 14-α-demethylase (CYP51)

Caption: Ergosterol Biosynthesis Pathway. A potential target for indole derivatives.

The ergosterol biosynthesis pathway is crucial for maintaining the integrity and fluidity of the fungal cell membrane.[7][8] Inhibition of key enzymes in this pathway, such as 14-α-demethylase (CYP51), leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately causing fungal cell death.[8][9] Azole antifungals are a well-known class of drugs that target this pathway.[8] Some studies suggest that certain indole derivatives may also exert their antifungal effects by interfering with ergosterol biosynthesis.

Cell_Wall_Integrity_Pathway cell_stress Cell Wall Stress sensors Cell Surface Sensors (Wsc1, Mid2) cell_stress->sensors rho1 Rho1 GTPase sensors->rho1 pkc1 PKC1 rho1->pkc1 mapk_cascade MAPK Cascade (Bck1, Mkk1/2, Mpk1) pkc1->mapk_cascade transcription_factors Transcription Factors (e.g., Rlm1) mapk_cascade->transcription_factors cell_wall_synthesis Cell Wall Synthesis Genes (e.g., FKS1) transcription_factors->cell_wall_synthesis

Caption: Fungal Cell Wall Integrity Pathway. A potential target for antifungal compounds.

The Cell Wall Integrity (CWI) pathway is a critical signaling cascade that regulates the synthesis and remodeling of the fungal cell wall in response to environmental stress.[2] This pathway is essential for maintaining cell shape and protecting the fungus from osmotic lysis.[2] Disruption of the CWI pathway can lead to a weakened cell wall, making the fungus more susceptible to antifungal agents. While not definitively proven for this compound, disruption of cell wall integrity is a known mechanism for some antifungal compounds, and the enzymes involved in this pathway represent potential targets.[3]

Conclusion

This compound and other indole derivatives represent a promising class of compounds with demonstrated antifungal activity against a variety of fungal pathogens. While more extensive quantitative data is needed to fully validate the antifungal spectrum of this compound, the existing evidence, coupled with the broader activity of related indole compounds, underscores its potential as a lead for the development of new antifungal therapies. Further research into its precise mechanism of action and in vivo efficacy is warranted to translate these promising in vitro findings into clinical applications.

References

Cross-Validation of 6-Prenylindole's Antifungal Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the antifungal properties of 6-prenylindole, including a comparative assessment with related 6-substituted indole compounds. This guide addresses the current landscape of research on this compound's bioactivity, highlighting the need for further independent validation.

Introduction

This compound is a naturally occurring indole alkaloid first identified as an antifungal metabolite produced by Streptomyces sp. TP-A0595.[1] Its discovery has prompted interest in its potential as a lead compound for the development of novel antifungal agents, particularly against phytopathogenic fungi. This guide provides a detailed comparison of the reported bioactivity of this compound with other 6-substituted indole analogs, based on the foundational research in this area. It is important to note that to date, the primary data on the antifungal activity of this compound originates from a single study, and there is a lack of independent laboratory cross-validation in the published scientific literature.

Comparative Antifungal Activity

The antifungal activity of this compound and its analogs has been primarily evaluated against a panel of plant-pathogenic fungi. The following table summarizes the minimum inhibitory concentrations (MICs) reported in the seminal study by Sasaki et al. (2002).

CompoundThis compound6-(3-Methyl-1-butenyl)indole6-(3-Methylbutyl)indoleIndole
Fungus MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Alternaria alternata12.525>100>100
Fusarium oxysporum2550>100>100
Pyricularia oryzae12.525>100>100
Botrytis cinerea12.525>100>100
Aspergillus niger50100>100>100
Penicillium italicum2550>100>100
Rhizoctonia solani6.2512.5>100>100
Colletotrichum lagenarium12.525>100>100

Data sourced from Sasaki et al., 2002.

Structure-Activity Relationship

The data suggests that the prenyl group at the 6-position of the indole ring is crucial for its antifungal activity. The presence of a double bond in the prenyl side chain, as seen in this compound and 6-(3-methyl-1-butenyl)indole, appears to be important for its potency. Saturation of this double bond, as in 6-(3-methylbutyl)indole, leads to a significant loss of antifungal activity. Unsubstituted indole showed no significant activity against the tested fungi.

Experimental Protocols

The following is a generalized experimental protocol for determining the minimum inhibitory concentration (MIC) of antifungal compounds against phytopathogenic fungi, based on standard methodologies.

1. Fungal Strains and Culture Conditions:

  • The fungal strains are maintained on potato dextrose agar (PDA) slants at 4°C.

  • For the assay, the fungi are cultured on PDA plates at 28°C for 5-7 days to allow for sufficient sporulation.

2. Inoculum Preparation:

  • Fungal spores are harvested by flooding the surface of the PDA plates with sterile distilled water containing 0.05% Tween 80.

  • The spore suspension is filtered through sterile cheesecloth to remove mycelial fragments.

  • The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^5 spores/mL) with sterile potato dextrose broth (PDB).

3. Broth Microdilution Assay:

  • The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to prepare a stock solution.

  • Serial two-fold dilutions of the test compounds are prepared in PDB in 96-well microtiter plates. The final concentration of DMSO should not exceed 1% to avoid inhibiting fungal growth.

  • Each well is inoculated with the prepared fungal spore suspension.

  • Positive (a known antifungal agent) and negative (medium with solvent) controls are included on each plate.

  • The plates are incubated at 28°C for 48-72 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the discovery and evaluation of this compound, the following diagrams are provided.

experimental_workflow cluster_discovery Discovery and Isolation cluster_evaluation Bioactivity Evaluation Streptomyces sp. Culture Streptomyces sp. Culture Bioassay-guided Fractionation Bioassay-guided Fractionation Streptomyces sp. Culture->Bioassay-guided Fractionation Isolation of this compound Isolation of this compound Bioassay-guided Fractionation->Isolation of this compound Antifungal Screening Antifungal Screening Isolation of this compound->Antifungal Screening Test Compound MIC Determination MIC Determination Antifungal Screening->MIC Determination Comparison with Analogs Comparison with Analogs MIC Determination->Comparison with Analogs

Caption: Experimental workflow for the discovery and antifungal evaluation of this compound.

logical_relationship This compound This compound Antifungal_Activity Antifungal Activity (Primary Bioactivity) This compound->Antifungal_Activity Exhibits Independent_Validation Independent Laboratory Cross-Validation Antifungal_Activity->Independent_Validation Requires Comparative_Analysis Comparison with 6-Substituted Indoles Antifungal_Activity->Comparative_Analysis Enables Future_Research Future Research (e.g., Mechanism of Action) Independent_Validation->Future_Research Comparative_Analysis->Future_Research

Caption: Logical relationship of the current state of this compound bioactivity research.

Conclusion and Future Directions

The existing data strongly indicates that this compound possesses notable antifungal activity against a range of phytopathogenic fungi, outperforming several of its synthetic analogs. The prenyl moiety at the 6-position is a key structural feature for this bioactivity. However, the core requirement for scientific validation through independent replication of these findings remains unfulfilled.

Future research should prioritize the following:

  • Independent Validation: Other laboratories should conduct studies to confirm the antifungal activity of this compound.

  • Mechanism of Action: Elucidating the molecular mechanism by which this compound exerts its antifungal effects.

  • Broader Bioactivity Screening: Investigating other potential biological activities of this compound.

  • Toxicology Studies: Assessing the safety profile of this compound to determine its suitability for further development.

This guide serves as a summary of the current knowledge and a call for further research to fully realize the potential of this compound as a bioactive compound.

References

The Antifungal Potential of 6-Prenylindole and a Look into Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the naturally occurring antifungal agent 6-prenylindole and the broader landscape of synthetic indole analogs reveals a promising area for the development of new fungicidal compounds. While direct comparative efficacy studies between this compound and its specific synthetic analogs are not yet available in the reviewed literature, an examination of related indole derivatives provides valuable insights into their potential as antifungal agents.

This compound, a natural product isolated from Streptomyces sp., has been identified as a metabolite with antifungal properties.[1] This discovery has positioned it as a molecule of interest for researchers in mycology and drug development. However, a significant gap exists in the scientific literature regarding the specific quantitative antifungal efficacy of this compound and the synthesis and evaluation of its direct analogs.

To provide a comprehensive overview for researchers, this guide summarizes the known information on this compound and presents a comparative analysis of the antifungal efficacy of various other synthetic indole analogs. This information is intended to highlight the therapeutic potential of this class of compounds and to encourage further investigation into this compound and its derivatives.

Comparative Efficacy of Synthetic Indole Analogs

While specific data for this compound is lacking, numerous studies have explored the antifungal activity of other synthetic indole derivatives. These studies provide a valuable reference for the potential efficacy that could be achieved through the structural modification of the indole scaffold. The following table summarizes the minimum inhibitory concentration (MIC) and other efficacy data for a selection of synthetic indole analogs against various fungal pathogens.

Compound ClassSpecific AnalogFungal Strain(s)Efficacy (MIC/EC50/IC50)Reference
Pyrroloindole AnaloguesCompound a2Various plant pathogenic fungi15.63 µg/mL (MIC)[2]
Pyrroloindole AnaloguesCompound a15Various plant pathogenic fungi15.63 µg/mL (MIC)[2]
ErchininesErchinine ATrichophyton rubrum, Bacillus subtilis12.5 µg/mL (MIC), 0.78 µg/mL (MIC)[3]
ErchininesErchinine BTrichophyton rubrum, Bacillus subtilis6.25 µg/mL (MIC), 0.78 µg/mL (MIC)[3]
MelokhaninesMelokhanine BPseudomonas aeruginosa5 µM (MIC)[3]
MelokhaninesMelokhanine DPseudomonas aeruginosa4 µM (MIC)[3]
MelokhaninesMelokhanine EPseudomonas aeruginosa2 µM (MIC)[3]
MelokhaninesMelokhanine FPseudomonas aeruginosa2 µM (MIC)[3]
VoacamineN/AMycobacterium tuberculosis15.60 µg/mL (MIC), 16.30 µg/mL (IC50)[3]
6-(2-benzofuran) Amiloride AnalogsHMA analog 9Cryptococcus neoformans16 µg/mL (MIC & MFC)[4]
6-(2-benzofuran) Amiloride Analogs5-piperidine 8Cryptococcus neoformans16 µg/mL (MIC & MFC)[4]

Experimental Protocols

The following is a generalized methodology for determining the in vitro antifungal susceptibility of compounds like this compound and its analogs, based on established protocols such as the broth microdilution method.[5][6]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a panel of pathogenic fungi.

Materials:

  • Test compounds (e.g., this compound, synthetic analogs)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antifungal agent (e.g., fluconazole)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in culture medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Compound Dilutions: Test compounds are serially diluted in the culture medium in a 96-well plate to achieve a range of concentrations.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the compound dilutions.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth in the control wells. This can be assessed visually or by measuring the optical density using a spectrophotometer.

Visualizing Mechanisms and Workflows

To better understand the potential mechanisms of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided.

Antifungal_Indole_Signaling_Pathway cluster_0 Fungal Cell Indole Compound Indole Compound Cell Membrane Cell Membrane Indole Compound->Cell Membrane Disruption Cell Wall Synthesis Cell Wall Synthesis Indole Compound->Cell Wall Synthesis Inhibition Mitochondrial Respiration Mitochondrial Respiration Indole Compound->Mitochondrial Respiration Inhibition Ergosterol Synthesis Ergosterol Synthesis Cell Membrane->Ergosterol Synthesis Inhibition Cell Death Cell Death Ergosterol Synthesis->Cell Death Cell Wall Synthesis->Cell Death Mitochondrial Respiration->Cell Death

Caption: Proposed antifungal mechanism of indole compounds.

Experimental_Workflow Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening MIC Determination MIC Determination In Vitro Screening->MIC Determination Cytotoxicity Assay Cytotoxicity Assay MIC Determination->Cytotoxicity Assay Lead Identification Lead Identification Cytotoxicity Assay->Lead Identification In Vivo Studies In Vivo Studies Lead Identification->In Vivo Studies Promising Compound End End Lead Identification->End Inactive Compound In Vivo Studies->End

Caption: General workflow for antifungal drug discovery.

Future Directions

The antifungal activity of various indole alkaloids highlights the potential of this chemical scaffold in developing new therapeutic agents.[7][8][9] The lack of specific data on this compound and its synthetic analogs represents a clear research opportunity. Future studies should focus on:

  • Quantitative Antifungal Profiling of this compound: Determining the MIC and minimum fungicidal concentration (MFC) of this compound against a broad panel of clinically relevant fungi.

  • Synthesis of this compound Analogs: Creating a library of synthetic analogs with modifications to the prenyl group and the indole ring to explore structure-activity relationships.

  • Mechanism of Action Studies: Investigating the specific cellular targets and pathways affected by this compound and its active analogs.

By addressing these research gaps, the scientific community can better understand the therapeutic potential of this compound and pave the way for the development of novel and effective antifungal drugs.

References

6-Prenylindole: A Comparative Analysis of a Promising Prenylated Indole Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylated indole natural products represent a significant class of secondary metabolites with a diverse range of biological activities, making them a fertile ground for drug discovery. Among these, 6-prenylindole has emerged as a molecule of interest due to its notable antifungal properties. This guide provides an objective comparison of this compound with other known prenylated indole natural products, supported by available experimental data. We delve into its biological performance, particularly its antifungal and cytotoxic effects, and elucidate the experimental methodologies used for these assessments. Furthermore, we explore the potential signaling pathways implicated in its mechanism of action.

Data Presentation: A Comparative Overview

The biological activity of prenylated indoles can vary significantly based on the position and nature of the prenyl group, as well as other substitutions on the indole ring. While direct comparative studies on a wide range of simple prenylated indoles are limited, the available data suggests that prenylation is a key factor in enhancing their bioactivity.

Antifungal Activity

This compound has been identified as a potent antifungal metabolite. The table below presents a comparison of its Minimum Inhibitory Concentration (MIC) with other relevant indole derivatives. Lower MIC values indicate greater antifungal potency.

CompoundFungal StrainMIC (µg/mL)Reference
This compound Alternaria alternata6.25[1]
This compound Fusarium oxysporum12.5[1]
IndoleNot specifiedGenerally weak activityGeneral Knowledge
TryptophanNot specifiedInactiveGeneral Knowledge

Note: Data for a direct comparison with a wide range of other simple prenylated indoles is currently limited in publicly available literature.

Cytotoxic Activity

The prenyl moiety is often associated with increased cytotoxicity in indole compounds. This is attributed to enhanced membrane permeability and interaction with cellular targets. Below is a comparison of the cytotoxic activity (IC50) of a prenylated tryptophan-containing peptide with its non-prenylated counterpart, illustrating the significant impact of prenylation. Lower IC50 values indicate greater cytotoxicity.

CompoundCell LineIC50 (µM)Reference
N-tert-prenylated pentapeptide H69 (SCLC)2.84 ± 0.14[2]
Unmodified pentapeptideH69 (SCLC)30.74 ± 0.30[2]
N-tert-prenylated pentapeptide DMS79 (SCLC)4.37 ± 0.44[2]
Unmodified pentapeptideDMS79 (SCLC)23.00 ± 2.07[2]

SCLC: Small Cell Lung Cancer

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and other prenylated indoles.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

Protocol:

  • Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. Spores or yeast cells are then harvested and suspended in a sterile saline solution. The suspension is adjusted to a specific concentration (e.g., 10^4 to 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using a liquid growth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plate also includes positive controls (fungal suspension with no compound) and negative controls (medium only). The plate is then incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the fungus. This is determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Mandatory Visualization

Potential Signaling Pathways Modulated by Prenylated Indoles

While the specific signaling pathways modulated by this compound are still under investigation, other indole derivatives have been shown to affect key pathways involved in cell survival, proliferation, and apoptosis. The following diagram illustrates a hypothetical model of signaling pathways that could be targeted by prenylated indoles in cancer cells, based on the known mechanisms of similar compounds.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation IKK IKK Receptor->IKK Activation JAK JAK Receptor->JAK Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival NFkB NF-κB NFkB->Proliferation NFkB->Survival IkB IκB IKK->IkB Phosphorylation & Degradation STAT3 STAT3 STAT3->STAT3 STAT3->Proliferation STAT3->Survival JAK->STAT3 Phosphorylation Apoptosis Apoptosis (Inhibition) Prenylindole This compound Prenylindole->PI3K Inhibition Prenylindole->NFkB Inhibition Prenylindole->STAT3 Inhibition Experimental_Workflow cluster_extraction Compound Isolation cluster_screening Biological Screening cluster_analysis Data Analysis & Mechanism A Natural Source (e.g., Streptomyces sp.) B Extraction & Purification A->B C This compound B->C D Antifungal Assay (MIC Determination) C->D E Cytotoxicity Assay (IC50 Determination) C->E F Comparative Data Analysis D->F E->F G Mechanism of Action Studies (e.g., Signaling Pathway Analysis) F->G

References

Statistical Validation of Dose-Response Curves for Indole-Based Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal strains presents a significant challenge in both agriculture and clinical settings. This has spurred research into novel antifungal compounds, with indole derivatives showing considerable promise. This guide provides a comparative analysis of the dose-response characteristics of various indole-based antifungal agents, with a focus on providing the necessary data and protocols to aid in the evaluation of these compounds. While specific dose-response data for 6-Prenylindole is not extensively available in publicly accessible literature, this guide will utilize data from structurally related indole compounds to provide a framework for its potential evaluation and comparison.

Comparative Antifungal Efficacy of Indole Derivatives

The antifungal activity of indole derivatives is often quantified by determining the half-maximal effective concentration (EC50), which represents the concentration of a compound that inhibits 50% of a specific biological function, such as fungal mycelial growth. The table below summarizes the EC50 values for several indole derivatives against the common plant pathogen Botrytis cinerea, providing a basis for comparing their relative potencies.

CompoundTarget FungusEC50 (µg/mL)Reference
Indole Derivative Z2Botrytis cinerea2.7[1]
Azoxystrobin (Control)Botrytis cinerea14.5[1]
Fluopyram (Control)Botrytis cinerea10.1[1]
Actinomycin DBotrytis cinerea7.65[2]

Note: Lower EC50 values indicate higher antifungal potency.

Experimental Protocols for Antifungal Susceptibility Testing

Accurate and reproducible dose-response data is contingent on standardized experimental protocols. The following outlines a general methodology for determining the EC50 of antifungal compounds against filamentous fungi.

Objective: To determine the concentration of a test compound that inhibits the mycelial growth of a target fungus by 50%.

Materials:

  • Test compound (e.g., this compound)

  • Target fungal isolate (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Solvent for test compound (e.g., Dimethyl Sulfoxide - DMSO)

  • Sterile petri dishes

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.

  • Preparation of Amended Media: Prepare a series of dilutions of the stock solution. Add appropriate volumes of each dilution to molten PDA to achieve the desired final concentrations of the test compound. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth. A control plate containing only the solvent should be included.

  • Inoculation: Place a mycelial plug of a specific diameter from the growing edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Data Collection: After a defined incubation period (e.g., 48-72 hours), measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control using the following formula:

    • % Inhibition = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

  • Dose-Response Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC50 value.[3]

Visualizing Experimental Workflow

The following diagram illustrates the key steps in a typical antifungal EC50 determination experiment.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare Stock Solution media Prepare Amended Media stock->media Serial Dilutions inoculate Inoculate Plates media->inoculate incubate Incubate inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate analyze Dose-Response Analysis (EC50) calculate->analyze

Workflow for Antifungal EC50 Determination.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound are not yet fully elucidated, indole derivatives, in general, are known to exert their antifungal effects through various mechanisms. Understanding these potential pathways is crucial for rational drug design and for predicting potential synergistic or antagonistic interactions with other antifungal agents.

The primary proposed mechanisms of action for antifungal indole derivatives include:

  • Disruption of Fungal Cell Membranes: Indole compounds can intercalate into the lipid bilayer of the fungal cell membrane, leading to increased permeability, leakage of essential cellular components, and ultimately cell death.

  • Inhibition of Key Fungal Enzymes: Some indole derivatives have been shown to inhibit enzymes that are essential for fungal survival, such as those involved in cell wall biosynthesis or cellular respiration.[4] For example, some derivatives may act as succinate dehydrogenase inhibitors (SDHI), disrupting the mitochondrial electron transport chain.[1]

  • Interference with Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. Indole compounds may inhibit enzymes, such as 14α-demethylase, which are critical for the ergosterol biosynthesis pathway. This mechanism is similar to that of azole antifungals.

The following diagram illustrates a potential mechanism of action for an indole derivative targeting the fungal cell.

signaling_pathway cluster_cell Fungal Cell indole Indole Derivative membrane Cell Membrane indole->membrane enzyme Essential Enzyme indole->enzyme ergosterol Ergosterol Biosynthesis indole->ergosterol disruption Membrane Disruption membrane->disruption inhibition Enzyme Inhibition enzyme->inhibition erg_inhibition Biosynthesis Inhibition ergosterol->erg_inhibition outcome Fungal Cell Death disruption->outcome inhibition->outcome erg_inhibition->outcome

Potential Antifungal Mechanisms of Indole Derivatives.

Conclusion

Indole derivatives represent a promising class of compounds for the development of new antifungal agents. While comprehensive dose-response data for this compound is currently limited, the information available for related compounds provides a strong rationale for its further investigation. The experimental protocols and potential mechanisms of action outlined in this guide offer a framework for researchers to conduct robust statistical validations of dose-response curves for this compound and other novel antifungal candidates. Such studies are essential for identifying potent and selective compounds that can be advanced into the drug development pipeline.

References

Assessing the Synergistic Potential of 6-Prenylindole with Conventional Antifungals: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Prenylindole, a metabolite isolated from Streptomyces sp., has demonstrated intrinsic antifungal properties against a range of fungal pathogens.[1] As the challenge of antifungal resistance continues to grow, combination therapy has emerged as a promising strategy to enhance efficacy, reduce toxicity, and overcome resistance mechanisms. The synergistic combination of a novel agent like this compound with established antifungal drugs could offer a significant advancement in the treatment of invasive fungal infections.

To date, a comprehensive literature search has not revealed specific experimental studies detailing the synergistic effects of this compound with other antifungal agents. Therefore, this guide provides a robust framework for researchers to systematically assess the synergistic potential of this compound with major classes of antifungal drugs. It outlines the standard experimental protocols, data analysis, and interpretation required to identify and quantify synergistic interactions.

Key Antifungal Classes for Synergy Screening

A logical starting point for synergy testing with this compound would be to combine it with representatives from the main classes of clinically used antifungals. The distinct mechanisms of action of these drugs provide a strong basis for expecting potential synergistic or additive effects.

  • Azoles (e.g., Fluconazole, Itraconazole, Voriconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] The disruption of ergosterol synthesis leads to a fungistatic effect in yeasts and can be fungicidal against molds.[2]

  • Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin): Echinocandins represent a newer class of antifungals that non-competitively inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[4] This action disrupts cell wall integrity, leading to osmotic instability and cell death. They are generally fungicidal against Candida species and fungistatic against Aspergillus species.[4]

  • Polyenes (e.g., Amphotericin B): Polyenes are broad-spectrum fungicidal agents that bind directly to ergosterol in the fungal cell membrane.[5][6] This binding leads to the formation of pores and channels, causing leakage of intracellular contents and ultimately cell death.[5][6]

Experimental Protocols

Checkerboard Broth Microdilution Assay

The checkerboard assay is the most common in vitro method for determining the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

1. Preparation of Antifungal Stock Solutions:

  • Prepare stock solutions of this compound and the selected antifungal agents (e.g., fluconazole, caspofungin, amphotericin B) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration 100 times the expected Minimum Inhibitory Concentration (MIC).

  • Further dilute the stock solutions in RPMI 1640 medium (buffered with MOPS) to achieve a working concentration that is 4 times the highest concentration to be tested.

2. Inoculum Preparation:

  • Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

  • Further dilute the inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Assay Plate Setup:

  • Use a 96-well microtiter plate.

  • Dispense 50 µL of RPMI 1640 medium into all wells except for the first column and row.

  • In the first column (except for the first well), add 100 µL of the 4x working solution of this compound. Perform serial two-fold dilutions by transferring 50 µL from this column to the subsequent columns. Discard the final 50 µL from the last column.

  • Similarly, in the first row (except for the first well), add 100 µL of the 4x working solution of the comparator antifungal drug. Perform serial two-fold dilutions down the rows.

  • This creates a two-dimensional matrix of decreasing concentrations of both drugs.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include control wells: growth control (inoculum only), sterility control (medium only), and wells with each drug alone to determine their individual MICs.

4. Incubation and Reading:

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC for each drug alone and in combination. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes and echinocandins) compared to the growth control. This can be assessed visually or by using a spectrophotometer.

Data Presentation and Interpretation

The interaction between the two compounds is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

Calculation of FICI:

FICI = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

The results should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Synergy Data for this compound in Combination with Fluconazole against Candida albicans

Fungal StrainMIC of this compound (µg/mL)MIC of Fluconazole (µg/mL)FICIInterpretation
C. albicans ATCC 9002816 (alone)2 (alone)
4 (in combination)0.25 (in combination)0.375Synergy
C. albicans (Fluconazole-resistant isolate)16 (alone)64 (alone)
2 (in combination)4 (in combination)0.1875Synergy

Potential Mechanisms of Synergy

Understanding the mechanisms of action of the combined drugs is crucial for interpreting synergistic interactions.

Workflow for Antifungal Synergy Screening

Synergy_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare Fungal Inoculum D Checkerboard Plate Setup A->D B Prepare Stock Solutions (this compound & Antifungals) C Serial Dilutions B->C C->D E Incubate Plates (24-48h at 35°C) D->E F Determine MICs E->F G Calculate FICI F->G H Interpret Results (Synergy, Additive, Antagonism) G->H

Caption: General workflow for assessing antifungal synergy using the checkerboard assay.

Azole Antifungal Pathway

Azole_Pathway cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Enzyme->Ergosterol Ergosterol Biosynthesis Azoles Azole Antifungals (e.g., Fluconazole) Azoles->Enzyme Inhibition

Caption: Mechanism of action of azole antifungals.

A potential synergistic interaction between this compound and an azole could arise if this compound disrupts a different cellular process that makes the fungal cell more susceptible to ergosterol depletion. For example, if this compound affects membrane transport proteins, it might increase the intracellular concentration of the azole.

Echinocandin Antifungal Pathway

Echinocandin_Pathway cluster_wall Fungal Cell Wall Glucan β-(1,3)-D-Glucan UDP_Glucose UDP-Glucose Enzyme β-(1,3)-D-Glucan Synthase UDP_Glucose->Enzyme Enzyme->Glucan Cell Wall Synthesis Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->Enzyme Inhibition

Caption: Mechanism of action of echinocandin antifungals.

Synergy with echinocandins could occur if this compound targets a compensatory stress response pathway that the fungus activates when its cell wall is compromised. Alternatively, if this compound has a mild disruptive effect on the cell membrane, it could enhance the accessibility of the large echinocandin molecules to their target enzyme.

Polyene Antifungal Pathway

Polyene_Pathway cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Membrane Pore Formation Leakage Ion Leakage Pore->Leakage leads to Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Ergosterol Binding

Caption: Mechanism of action of polyene antifungals.

A synergistic effect with polyenes might be observed if this compound alters the lipid composition of the fungal membrane in a way that facilitates the binding of Amphotericin B to ergosterol or enhances the stability of the pores formed.

Conclusion

While direct evidence for the synergistic activity of this compound with other antifungals is currently lacking, the methodologies and conceptual frameworks presented in this guide provide a clear path for researchers to investigate this promising area. The discovery of synergistic combinations is a critical step in the development of new, more effective antifungal therapies. By systematically applying these established protocols, the scientific community can thoroughly evaluate the potential of this compound as a valuable component of future combination treatments for fungal diseases.

References

Benchmarking the Safety Profile of 6-Prenylindole Against Existing Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel antifungal agents necessitates a thorough evaluation of their safety profile in comparison to existing treatments. This guide provides a comparative analysis of the safety data for the novel compound 6-Prenylindole against three widely used fungicides: Azoxystrobin, Boscalid, and Epoxiconazole. Due to the limited availability of public domain safety data for this compound, this guide primarely serves as a benchmark based on established fungicides, highlighting the critical need for comprehensive safety assessment of new chemical entities.

Executive Summary

This guide summarizes available data on the cytotoxicity, genotoxicity, and non-target organism toxicity of Azoxystrobin, Boscalid, and Epoxiconazole. While a direct comparison with this compound is not possible due to the absence of publicly available safety data for this compound, the information presented herein establishes a safety benchmark that this compound should be evaluated against. The methodologies for key safety assays are detailed to provide a framework for future comparative studies.

Data Presentation

The following tables summarize the available quantitative safety data for the selected existing fungicides.

Table 1: Comparative Cytotoxicity Data

FungicideCell LineAssayIC50 (µM)Citation
AzoxystrobinHuman hepatocarcinoma (HepG2)MTT Assay206.1[1]
AzoxystrobinHuman neuroblastoma (SH-SY5Y)MTT Assay44.87[2]
BoscalidMadin-Darby Bovine Kidney (MDBK)MTT Assay>625 ppm (approx. >1825 µM)[3]
BoscalidHuman ButyrylcholinesteraseInhibition Assay308.8[4]
EpoxiconazoleBovine lymphocytesCytotoxicity AssayEvident at 3-15 µg/mL (approx. 9.1-45.5 µM)[5]

Table 2: Comparative Genotoxicity Data

FungicideTest SystemAssayResultsCitation
AzoxystrobinZebrafish (Danio rerio) liversComet AssayConcentration-dependent increase in DNA damage[6]
AzoxystrobinFish (Pethia conchonius)Micronucleus Test & Comet AssaySignificant increase in nuclear abnormalities and DNA damage[7]
BoscalidHuman peripheral blood lymphocytesMicronucleus TestInduction of micronuclei, nucleoplasmic bridges, and nuclear buds[8]
EpoxiconazoleBovine lymphocytesComet AssayDose-dependent increase in DNA migration[9]
EpoxiconazoleBovine lymphocytesMicronucleus Test, Chromosome AberrationNo statistically significant increase in cytogenetic endpoints[10]

Table 3: Comparative Toxicity to Non-Target Organisms

FungicideOrganismEndpointValueCitation
AzoxystrobinDaphnia magna (Water flea)48h LC500.071 - 0.277 mg/L[11]
AzoxystrobinEisenia andrei (Earthworm)Reproduction EC5042.0 mg/kg soil[7]
BoscalidDaphnia magna (Water flea)48h EC505.33 mg/L
BoscalidEisenia foetida (Earthworm)LC50>1000 mg/kg dry soil
EpoxiconazoleDaphnia magna (Water flea)-Moderately toxic
EpoxiconazoleAporrectodea icterica (Earthworm)LC5045.5 mg/kg

Experimental Protocols

A comprehensive safety assessment of a new fungicide like this compound would involve a battery of in vitro and in vivo tests. The following are detailed methodologies for key experiments cited in this guide.

1. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of a substance that inhibits cell viability by 50% (IC50).

  • Methodology:

    • Cell Culture: Human cell lines (e.g., HepG2, SH-SY5Y) are cultured in appropriate media and conditions.

    • Treatment: Cells are seeded in 96-well plates and exposed to a range of concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

    • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting a dose-response curve.

2. Genotoxicity Assays

  • a) Comet Assay (Single Cell Gel Electrophoresis)

    • Objective: To detect DNA strand breaks in individual cells.

    • Methodology:

      • Cell Preparation: Cells are treated with the test compound.

      • Embedding: Individual cells are embedded in a thin layer of agarose on a microscope slide.

      • Lysis: The cells are lysed using a detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

      • Electrophoresis: The slides are placed in an electrophoresis chamber filled with an alkaline or neutral buffer. An electric field is applied, causing the negatively charged DNA to migrate towards the anode.

      • Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. Damaged DNA (with strand breaks) will migrate further from the nucleoid, forming a "comet tail."

      • Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

  • b) In Vitro Micronucleus Test

    • Objective: To detect chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity).

    • Methodology:

      • Cell Culture and Treatment: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) are exposed to the test compound.

      • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.

      • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

      • Scoring: Binucleated cells are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

      • Data Analysis: The frequency of micronucleated cells is calculated and compared to a negative control.

3. Non-Target Organism Toxicity Testing

  • a) Acute Toxicity Test in Daphnia magna

    • Objective: To determine the concentration of a substance that is lethal to 50% of the test organisms (LC50) over a short period (e.g., 48 hours).

    • Methodology:

      • Test Organisms: Young daphnids (<24 hours old) are used for the test.

      • Exposure: Groups of daphnids are exposed to a range of concentrations of the test substance in a suitable medium.

      • Observation: The number of immobilized or dead daphnids is recorded at specified time points (e.g., 24 and 48 hours).

      • Data Analysis: The LC50 value is calculated using statistical methods such as probit analysis.

  • b) Earthworm Acute Toxicity Test

    • Objective: To determine the concentration of a substance in soil that is lethal to 50% of adult earthworms (LC50) over a 14-day period.

    • Methodology:

      • Test Organisms: Adult earthworms of a standard species (e.g., Eisenia fetida) are used.

      • Soil Preparation: Artificial or natural soil is treated with a range of concentrations of the test substance.

      • Exposure: Earthworms are introduced into the treated soil and maintained under controlled conditions (temperature, moisture, light).

      • Observation: Mortality is assessed at regular intervals over 14 days.

      • Data Analysis: The LC50 value is calculated based on the mortality data.

Mandatory Visualization

Experimental Workflow for Safety Assessment

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_analysis Data Analysis & Risk Assessment cytotoxicity Cytotoxicity Assays (e.g., MTT) data_compilation Data Compilation & Comparison cytotoxicity->data_compilation genotoxicity_invitro Genotoxicity Assays (e.g., Ames Test, Micronucleus, Comet Assay) genotoxicity_invitro->data_compilation acute_toxicity Acute Toxicity (LD50) risk_assessment Safety Profile & Risk Assessment acute_toxicity->risk_assessment non_target_toxicity Non-Target Organism Toxicity (e.g., Earthworm, Daphnia) non_target_toxicity->risk_assessment data_compilation->acute_toxicity data_compilation->non_target_toxicity Test_Compound Test Compound (this compound) Test_Compound->cytotoxicity Test_Compound->genotoxicity_invitro

Caption: Workflow for the safety assessment of a new fungicidal compound.

Signaling Pathway: Ergosterol Biosynthesis Inhibition by Azole Fungicides (e.g., Epoxiconazole)

ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (CYP51) Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component Epoxiconazole Epoxiconazole (Azole Fungicide) Epoxiconazole->Lanosterol Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by azole fungicides.

Signaling Pathway: Succinate Dehydrogenase Inhibition by Carboxamide Fungicides (e.g., Boscalid)

sdh_pathway cluster_krebs Krebs Cycle & Electron Transport Chain cluster_inhibition Inhibition Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Succinate Dehydrogenase (Complex II) SDH->Fumarate ETC Electron Transport Chain SDH->ETC ATP ATP Production ETC->ATP Fungal_Respiration Fungal Respiration ATP->Fungal_Respiration Powers Boscalid Boscalid (SDHI Fungicide) Boscalid->SDH Inhibits

Caption: Inhibition of fungal respiration by succinate dehydrogenase inhibitor (SDHI) fungicides.

Conclusion

This guide provides a foundational safety benchmark for the evaluation of new fungicides, using Azoxystrobin, Boscalid, and Epoxiconazole as comparators. The data presented highlights the importance of a multi-faceted approach to safety assessment, encompassing cytotoxicity, genotoxicity, and effects on non-target organisms. The complete lack of publicly available safety data for this compound underscores a significant knowledge gap. For this compound to be considered a viable and safe alternative, it is imperative that it undergoes rigorous testing following the experimental protocols outlined in this guide. Future research should focus on generating robust and comparable safety data for this compound to enable a direct and meaningful comparison against these established fungicides.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Prenylindole
Reactant of Route 2
Reactant of Route 2
6-Prenylindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.